1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLRFUCMBQWLNV-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55314-16-4, 123367-26-0 | |
| Record name | (E)-3-Dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3-DIMETHYLAMINO-1-(PYRIDIN-3-YL)PROP-2-EN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6L0C82BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"physicochemical properties of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one"
An In-depth Technical Guide on the Physicochemical Properties of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the enaminone derivative, this compound. This compound serves as a versatile synthetic intermediate in the pharmaceutical industry, notably in the preparation of imatinib analogs.[1]
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in further research and development.
| Property | Value | Source |
| CAS Number | 55314-16-4 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Melting Point | 65-67 °C | |
| Appearance | Yellow crystal | [2] |
| Purity | 97% | [3] |
| InChI Key | MZLRFUCMBQWLNV-FNORWQNLSA-N | [4] |
| SMILES | CN(C)/C=C/C(=O)C1=CN=CC=C1 |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is outlined below, based on a patented method.[2] This synthetic route offers a high yield and straightforward purification process.
Synthesis of this compound
Materials:
-
3-acetylpyridine (6.05g, 0.05mol)
-
Sodium metal (1.5g, 0.065mol)
-
Anhydrous methanol (100mL)
-
Gold's Reagent (10.79g, 0.065mol)
-
Chloroform (100mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane-petroleum ether mixed solvent
Procedure:
-
Add sodium metal to anhydrous methanol. Allow the reaction to complete and then cool to room temperature.
-
Add 3-acetylpyridine to the sodium methoxide solution with stirring.
-
After a few minutes, add Gold's Reagent to the mixture.
-
Stir and reflux the reaction mixture overnight. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, stop heating and cool the mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dissolve the residue in chloroform.
-
Wash the chloroform solution twice with saturated sodium bicarbonate solution.
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Concentrate the filtrate to obtain the crude product as a solid.
-
Triturate the crude product with a dichloromethane-petroleum ether mixed solvent overnight.
-
Filter, wash, and dry the resulting solid to obtain approximately 7.04g (80% yield) of yellow crystals.
Characterization:
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of the target compound.
Potential Signaling Pathway
While the specific signaling pathways for this compound are not extensively documented, a structurally similar compound, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), is known to inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis.[5] This suggests a potential mechanism of action for the title compound in cancer cells, which often exhibit elevated rates of glycolysis.
Caption: Potential inhibition of the PFKFB3 pathway.
Biological Activity
This compound has garnered attention for its potential biological activities, primarily in the realms of antimicrobial and anticancer research.[1] The enaminone structure is a key pharmacophore that can interact with various biological targets.
Anticancer Potential
This compound is considered a synthetic anticancer agent and has been utilized as a precursor for other anticancer drugs. It has been shown to inhibit the growth of myelogenous leukemia cells and may be effective against cancer cells resistant to imatinib. The proposed mechanism of action involves the propenone moiety acting as a Michael acceptor, allowing for covalent binding to nucleophilic sites on proteins and enzymes, while the pyridine ring can participate in π-π stacking interactions.[1] This can lead to the modulation of various biochemical pathways involved in cancer progression.[1]
Antimicrobial Potential
The presence of the pyridine ring and the overall chemical structure suggest potential antimicrobial properties.[1] While specific studies on the antimicrobial mechanism of this particular compound are limited, related structures are known to exert their effects through various mechanisms, including the disruption of microbial membranes and inhibition of essential enzymes.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one - Google Patents [patents.google.com]
- 3. 2-Propen-1-one, 3-(dimethylamino)-1-(3-pyridinyl)-, (2E)- [cymitquimica.com]
- 4. (2E)-3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Inhibition of Growth of Bladder Cancer Cells by 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in Combination with Other Compounds Affecting Glucose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS: 55314-16-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, with the CAS number 55314-16-4, is an enaminone derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its potential as an anticancer and antimicrobial agent. Detailed experimental protocols for its synthesis and for biological activity assessment are provided, along with a summary of available quantitative data. Furthermore, this guide explores its potential mechanism of action, highlighting its role as a versatile synthetic intermediate and a compound of interest for further therapeutic development.
Chemical Properties and Structure
This compound is a stable, off-white solid at room temperature.[1] Its chemical structure features a pyridine ring attached to a propenone backbone, with a dimethylamino group at the 3-position. This enaminone structure contributes to its chemical reactivity and biological activity.
| Property | Value | Reference |
| CAS Number | 55314-16-4 | [2] |
| Molecular Formula | C₁₀H₁₂N₂O | [3][4] |
| Molecular Weight | 176.22 g/mol | [3][4] |
| IUPAC Name | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | [5] |
| Synonyms | (2E)-3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one | [6] |
| Melting Point | 86-88 °C | [1][2] |
| Boiling Point | 281.4±36.0 °C (Predicted) | [2] |
| Density | 1.070±0.06 g/cm³ (Predicted) | [2] |
| Appearance | Off-White Solid | [1] |
| Solubility | Soluble in chloroform and dichloromethane | [1] |
Synthesis
A common and efficient method for the synthesis of this compound involves the condensation of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA). A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthesis method.
Reagents:
-
3-Acetylpyridine
-
N,N-dimethylformamide dimethylacetal (DMF-DMA)
-
Dioxane
-
Hexane
Procedure:
-
A mixture of 0.10 mole of 3-acetylpyridine and 0.10 mole of N,N-dimethylformamide dimethylacetal in 100 ml of dioxane is refluxed for 10 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting thick syrup is treated with hexane to induce crystallization of the product.
-
The solid product is collected by filtration, washed with hexane, and dried to yield this compound.
Yield: Approximately 80%[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Biological Activity
This compound has demonstrated notable biological activities, particularly in the realms of anticancer and antimicrobial research.[3] It is also a key intermediate in the synthesis of the tyrosine kinase inhibitor, Imatinib.[1]
Anticancer Activity
This compound has shown inhibitory effects against various cancer cell lines.
Quantitative Data: Anticancer Activity
| Cancer Cell Line(s) | IC₅₀ Value (µM) | Reference |
| Various | 0.07 - 6.39 | [3] |
Note: The specific cancer cell lines corresponding to the range of IC₅₀ values were not detailed in the available literature.
Potential Mechanism of Action: PFKFB3 Inhibition
While direct inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) by this compound has not been explicitly demonstrated, a structurally similar compound, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), is a known inhibitor of this enzyme. PFKFB3 is a key regulator of glycolysis, a metabolic pathway often upregulated in cancer cells. Inhibition of PFKFB3 can lead to a reduction in glucose metabolism and subsequently inhibit cancer cell growth. Given the structural similarity, it is plausible that this compound may exert its anticancer effects, at least in part, through a similar mechanism.
Hypothesized Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of PFKFB3 Hampers the Progression of Atherosclerosis and Promotes Plaque Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. rrpharmacology.ru [rrpharmacology.ru]
- 6. Assessment of antimicrobial activity [protocols.io]
- 7. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive overview of the available spectral data (NMR, IR, MS) for the compound 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS No. 55314-16-4). It includes a summary of known spectral characteristics and detailed, generalized experimental protocols for acquiring such data.
Introduction
This compound is an enaminone derivative of significant interest in medicinal chemistry and organic synthesis. It serves as a key intermediate in the preparation of various pharmaceutical compounds. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control in research and development settings. This guide consolidates the available spectral information and provides standardized methodologies for its analysis.
Data Presentation
Due to the limited availability of complete, publicly accessible spectral datasets for this compound, the following tables summarize the known and expected spectral features. The provided data is based on characteristic values for this compound and related structures.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Expected Multiplicity | Assignment |
| ¹H | 8.5–8.7[1] | Multiplet | Pyridyl protons |
| ¹H | 3.1–3.3[1] | Singlet | Dimethylamino protons (-N(CH₃)₂) |
| ¹H | ~5.6-5.8 | Doublet | Vinylic proton α to carbonyl |
| ¹H | ~7.6-7.8 | Doublet | Vinylic proton β to carbonyl |
| ¹³C | ~185-195 | Singlet | Carbonyl carbon (C=O) |
| ¹³C | ~150-160 | Singlet | Vinylic carbon β to carbonyl |
| ¹³C | ~90-100 | Singlet | Vinylic carbon α to carbonyl |
| ¹³C | ~120-155 | Multiple signals | Pyridyl carbons |
| ¹³C | ~35-45 | Singlet | Dimethylamino carbons (-N(CH₃)₂) |
Note: The expected chemical shifts for some protons and carbons are estimated based on the analysis of similar enaminone structures.
Table 2: Infrared (IR) Spectroscopy Data
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |
| 1650–1670[1] | Strong | C=O stretching (ketone) |
| 1570–1590[1] | Medium-Strong | C=C stretching and C=N stretching (enaminone system) |
| ~1600-1400 | Medium-Weak | Aromatic C=C and C=N stretching (pyridyl ring) |
| ~3100-3000 | Weak | Aromatic C-H stretching |
| ~2950-2850 | Weak-Medium | Aliphatic C-H stretching (-N(CH₃)₂) |
Table 3: Mass Spectrometry (MS) Data
| m/z Value | Relative Intensity | Proposed Fragment |
| 176.22 (Calculated) | - | [M]⁺ (Molecular Ion) |
| Expected | - | Fragments from cleavage of the propenone chain and pyridyl ring. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectral data presented above. These methodologies are standard for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier-transform infrared spectrometer.
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Analyze the positions, shapes, and intensities of the absorption bands to identify the characteristic vibrations of the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) coupled to the mass spectrometer.
-
-
Ionization (Electron Ionization - EI):
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and induces fragmentation.
-
-
Mass Analysis:
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
An ion detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Mechanism of Action of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is a synthetic organic compound belonging to the enaminone class, which has garnered significant interest for its potential therapeutic applications. Structurally, it is a chalcone derivative characterized by a pyridine ring, a dimethylamino group, and a propenone backbone. This compound is a notable intermediate in the synthesis of the tyrosine kinase inhibitor Nilotinib, suggesting a potential mechanism of action involving the inhibition of protein kinases. Furthermore, it has demonstrated both anticancer and antimicrobial activities. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound, including quantitative biological data, detailed experimental protocols, and visual representations of hypothesized signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molar Mass | 176.22 g/mol | [1] |
| CAS Number | 55314-16-4 | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in chloroform and dichloromethane | [1] |
Biological Activities and Quantitative Data
This compound has demonstrated promising biological activities, particularly in the realms of oncology and microbiology. The following tables summarize the key quantitative data available.
Table 1: Anticancer Activity
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |
| MDA-MB-231 | Triple-negative breast cancer | < 10 | Outperformed 5-Fluorouracil in a comparative study. |
| A549 | Lung cancer | < 15 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity
| Bacterial Strain | Gram Type | MIC (µg/mL) | Notes |
| Mycobacterium tuberculosis H37Rv | Not Applicable | 0.025 - 0.054 | Potent activity observed. |
| Staphylococcus aureus (MRSA) | Gram-positive | 4 - 8 | |
| Escherichia coli | Gram-negative | Variable |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
Hypothesized Mechanisms of Action
The precise mechanism of action of this compound is not yet fully elucidated. However, based on its chemical structure and its role as a precursor to a known tyrosine kinase inhibitor, several mechanisms can be hypothesized.
Anticancer Mechanism: Kinase Inhibition
Given that this compound is a key intermediate in the synthesis of Nilotinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, it is highly probable that this compound also exerts its anticancer effects through the inhibition of one or more protein kinases. The propenone moiety can potentially form covalent bonds with nucleophilic residues in the kinase active site, while the pyridine ring may engage in hydrogen bonding and π-π stacking interactions.[1] Inhibition of crucial signaling pathways that drive cell proliferation and survival, such as the Bcr-Abl pathway in chronic myeloid leukemia, could be a primary mode of its antitumor activity.
Caption: Hypothesized kinase inhibition pathway.
Anticancer Mechanism: Glycolysis Inhibition
A structurally similar compound, (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, is a known inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme in glycolysis. Cancer cells often exhibit elevated rates of glycolysis (the Warburg effect). Inhibition of PFKFB3 would reduce the glycolytic flux, thereby depriving cancer cells of the energy and biosynthetic precursors necessary for rapid proliferation. It is plausible that this compound shares this mechanism of action.
Caption: Hypothesized glycolysis inhibition pathway.
Antimicrobial Mechanism
The antimicrobial action of enaminones is generally attributed to their ability to interfere with essential cellular processes in microorganisms. The propenone structure is a Michael acceptor and can react with nucleophiles such as the sulfhydryl groups of cysteine residues in enzymes and other proteins. This can lead to enzyme inactivation and disruption of cellular functions. Furthermore, the lipophilic nature of the compound may facilitate its interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.
Caption: Hypothesized antimicrobial mechanism of action.
Detailed Experimental Protocols
The following protocols are representative of the methods used to evaluate the biological activities of this compound and similar chalcone derivatives.
Synthesis of this compound
This protocol is based on the Claisen-Schmidt condensation reaction.
Materials:
-
1-(3-pyridyl)ethanone
-
Dimethylformamide dimethylacetal (DMF-DMA)
-
Isopropanol or Toluene (solvent)
-
Reflux apparatus
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-(3-pyridyl)ethanone in the chosen solvent (e.g., isopropanol).
-
Add an excess of dimethylformamide dimethylacetal (DMF-DMA) to the solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare a stock solution of the compound in DMSO and make serial dilutions in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol can be adapted to assess the inhibitory activity of the compound against specific kinases.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the compound in kinase assay buffer.
-
In a 384-well plate, add the kinase and the compound dilutions. Incubate at room temperature for a pre-determined time (e.g., 30 minutes).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific duration.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of the compound and make two-fold serial dilutions in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
This compound is a promising bioactive molecule with demonstrated anticancer and antimicrobial properties. Its role as a synthetic precursor to Nilotinib strongly suggests that its mechanism of action in cancer involves the inhibition of protein kinases, a hypothesis that is supported by its cytotoxicity against various cancer cell lines. The structural similarity to a known PFKFB3 inhibitor also points towards a potential role in targeting cancer metabolism. Its antimicrobial activity is likely due to non-specific interactions with essential bacterial proteins and membranes.
Future research should focus on elucidating the specific molecular targets of this compound. A comprehensive kinase profiling study would be invaluable in identifying the specific kinases inhibited and the downstream signaling pathways that are affected. Further investigation into its effects on cellular metabolism, particularly glycolysis, is also warranted. For its antimicrobial properties, studies to determine its precise interaction with the bacterial cell envelope and its effects on key metabolic pathways would provide a more detailed understanding of its mechanism of action. Such studies will be crucial for the further development of this compound as a potential therapeutic agent.
References
The Versatile Pharmacophore: A Technical Guide to the Biological Activities of Enaminone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminones, organic compounds featuring a characteristic β-amino-α,β-unsaturated ketone or ester moiety, have emerged as a privileged scaffold in medicinal chemistry. Their inherent electronic properties and synthetic versatility make them ideal starting points for the synthesis of a diverse array of heterocyclic compounds. More importantly, the enaminone core itself imparts a wide spectrum of biological activities, positioning these derivatives as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities of enaminone derivatives, supported by quantitative data, detailed experimental protocols, and graphical representations of the underlying signaling pathways.
Anticancer Activity
Enaminone derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.
Quantitative Anticancer Activity Data
The anticancer efficacy of enaminone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition percentage (GI%). The following table summarizes the cytotoxic activity of selected enaminone derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value | Reference |
| Coumarin-Enaminone Hybrid (Compound 20) | 60 Cancer Cell Lines (NCI) | GI% | 51-95% | [1] |
| Enaminone Derivative 2b | Human breast (MCF-7) & liver (HEPG2) carcinoma | IC50 | Comparable to 5-fluorouracil | [2] |
| 5-ene-4-thiazolidinone derivative 14 | 59 Human Tumor Cell Lines (NCI) | GI50 (average) | 2.57 μM | [3] |
| Enaminone-sulphonamide 3c | Hormonal breast cancer (MCF-7) | IC50 | Not specified | [4] |
| Enaminone-linked benzofuran 4a | MCF-7 (hypoxic conditions) | IC50 | 3.65 μM |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the enaminone derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways in Anticancer Activity
Several enaminone derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This process involves the activation of a cascade of cysteine-aspartic proteases known as caspases and is regulated by the Bcl-2 family of proteins.
Enaminone derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M transition. This prevents the cells from entering mitosis and undergoing division. Key regulatory proteins involved in this process include Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1).
Antimicrobial Activity
Enaminone derivatives have shown promising activity against a variety of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial potency of enaminone derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Enaminone Derivatives 5, 10, 33, 26 | Escherichia coli (EC) | 6.25 | [5] |
| Enaminone Derivatives 17, 21, 30a, 5 | Pseudomonas aeruginosa (PA) | 6.25 | [5] |
| Enamine derivative 4b | Escherichia coli | 80 | [3] |
| Enamine derivative 4b | Staphylococcus aureus | 300 | [3] |
| Pyrazole-containing enaminones | Various bacteria and fungi | Zone of inhibition data available | [6] |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[7][8]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.
Procedure:
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the enaminone derivative are prepared in a suitable broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
Result Interpretation: The wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound in a well with no visible growth.[7]
Anticonvulsant Activity
Certain enaminone derivatives have demonstrated significant anticonvulsant properties in preclinical models, suggesting their potential as novel antiepileptic drugs.
Quantitative Anticonvulsant Activity Data
The anticonvulsant activity is often evaluated by the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. The neurotoxicity is assessed by the median toxic dose (TD50). The protective index (PI = TD50/ED50) is a measure of the drug's safety margin.
| Compound/Derivative | Animal Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate (27) | Rat (oral, MES test) | 5.8 | > 380 | > 65.5 | [9] |
| Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (1e) | Rat (MES test) | 3.0 | > 250 | > 83.3 | [10] |
| Methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate (13) | Rat (ip, MES test) | 4 | 269 | > 67 | [11] |
| tert-Butyl ester derivative (8) | Rat (oral, MES test) | 28.1 | > 500 | > 17.8 | [12] |
| Ethyl ester derivative (10) | Rat (oral, MES test) | 68.9 | > 500 | > 49.6 | [12] |
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
Principle: A supramaximal electrical stimulus is delivered to the corneas of rodents, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.
Procedure:
-
Animal Preparation: Rodents (mice or rats) are used for the experiment.
-
Drug Administration: The enaminone derivative is administered via a specific route (e.g., oral or intraperitoneal) at various doses.
-
Electrical Stimulation: At the time of expected peak drug effect, a brief electrical stimulus (e.g., 60 Hz AC for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected from the seizure at each dose is determined, and the ED50 is calculated.
Mechanism of Anticonvulsant Action
The anticonvulsant activity of many enaminone derivatives is attributed to their ability to modulate the function of voltage-gated sodium channels in neurons. By inhibiting these channels, they can prevent the spread of seizure activity in the brain.
Anti-inflammatory Activity
Enaminone derivatives have also been investigated for their anti-inflammatory properties, demonstrating the ability to reduce inflammation in various experimental models.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory effects are often assessed by measuring the inhibition of edema or the production of inflammatory mediators.
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
| Enaminone E121 | Dextran Sulfate Sodium (DSS) Colitis Model | - | Reduced colitis severity | |
| Piperazino-enaminone JODI-19 | In vitro cytokine release | - | Suppressed TNF-alpha and IL-6 | |
| Edaravone derivatives | Protein denaturation inhibition | IC50 | 107.25 ± 1.30 and 106.20 ± 2.64 µg/mL | |
| 2,6-bisbenzylidenecyclohexanone derivatives | NO inhibitory activity | IC50 | 6.68, 9.93, 12.25 µM for various derivatives |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[1]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is indicative of its anti-inflammatory potential.
Procedure:
-
Animal Preparation: Rats or mice are used for the assay.
-
Drug Administration: The enaminone derivative is administered to the animals prior to the carrageenan injection.
-
Induction of Edema: A solution of carrageenan is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema in the drug-treated group is calculated by comparing the increase in paw volume with that of the control group.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of enaminone derivatives are thought to be mediated through the inhibition of key inflammatory pathways, including the cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.
COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX, particularly the inducible COX-2 isoform, is a major mechanism of action for many anti-inflammatory drugs.
The NF-κB signaling pathway is a crucial regulator of the expression of numerous pro-inflammatory genes. Inhibition of this pathway can lead to a broad anti-inflammatory effect.
Conclusion
Enaminone derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, epilepsy, and inflammation underscores their potential for the development of new therapeutic agents. The elucidation of their mechanisms of action, including the modulation of key signaling pathways, provides a rational basis for the design and optimization of more potent and selective enaminone-based drugs. Further research into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinase IKKα inhibits activation of the transcription factor NF-κB by phosphorylating the regulatory molecule TAX1BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Versatile Intermediate: A Technical Guide to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, an enaminone derivative, serves as a pivotal synthetic intermediate in the construction of a diverse array of heterocyclic compounds, most notably in the pharmaceutical industry. Its unique structural features, comprising a pyridyl moiety, a conjugated enone system, and a dimethylamino group, render it a versatile building block for the synthesis of molecules with significant biological activity. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its multifaceted applications as a synthetic intermediate, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.
Chemical and Physical Properties
This compound is typically a yellow crystalline solid. The electron-withdrawing nature of the pyridyl ring and the electron-donating dimethylamino group create a polarized molecule with distinct reactivity at different sites. It is soluble in many organic solvents, such as chloroform and dichloromethane[1].
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| CAS Number | 55314-16-4 | [1] |
| Appearance | Yellow crystalline powder | |
| Melting Point | 65-67 °C | [2] |
| Purity | ≥98% | |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane | [1] |
Spectroscopic Data
-
For (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one:
-
¹³C NMR data is available and indicates the presence of the key functional groups. [3]
-
-
For 3-(dimethylamino)-1-(4-pyridyl)-2-propen-1-one:
-
FTIR and UV-Vis spectra are available. [4]
-
It is recommended that researchers obtain analytical data on their synthesized material for confirmation of structure and purity.
Synthesis of this compound
Two primary methods for the synthesis of this intermediate are prevalent in the literature: the use of Gold's reagent and the reaction with dimethylformamide dimethylacetal (DMF-DMA).
Method 1: From 3-Acetylpyridine and Gold's Reagent
This method provides a high yield and straightforward work-up procedure.
Experimental Protocol: [2]
-
Add 1.5 g (approximately 0.065 mol) of sodium metal to 100 mL of anhydrous methanol.
-
After the reaction is complete, cool the solution to room temperature.
-
Add 6.05 g (0.05 mol) of 3-acetylpyridine.
-
After stirring for several minutes, add 10.79 g (approximately 0.065 mol) of Gold's reagent.
-
Stir the mixture and reflux overnight. Monitor the reaction completion by TLC.
-
Once the reaction is complete, stop heating and cool to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dissolve the residue in 100 mL of chloroform.
-
Wash the organic layer twice with 30 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
The crude product, which solidifies, is triturated with a mixture of methylene chloride and petroleum ether overnight.
-
Filter, wash, and dry the resulting yellow crystals.
Yield: Approximately 7.04 g (80%).[2] Analysis: GC-MS, m/e: 177 (M+1); Melting Point: 65-67 °C.[2]
Method 2: From 3-Acetylpyridine and DMF-DMA
This is a common and efficient method for the synthesis of enaminones.
Experimental Protocol: [5]
-
React 0.1 mole of 3-acetylpyridine with a slight excess of N,N-dimethylformamide dimethylacetal (DMF-DMA).
-
The reaction is carried out under reflux conditions.
-
Upon completion, the solvent is removed to yield 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one.
A similar procedure for a related compound, 3-diethylamino-1-(3-pyridinyl)-2-propen-1-one, involves refluxing a mixture of 0.10 mole of 3-acetylpyridine and 0.10 mole of N,N-diethylformamide dimethylacetal in 100 ml of dioxane for 10 hours, followed by removal of the solvent[6].
Caption: Synthetic routes to this compound.
Applications as a Synthetic Intermediate
The reactivity of the enaminone moiety allows for a variety of transformations, making this compound a valuable precursor for a range of heterocyclic systems.
Synthesis of Pyrimidine Derivatives: The Gateway to Kinase Inhibitors
A primary application of this intermediate is in the synthesis of 2-aminopyrimidine derivatives, which are core structures in many kinase inhibitors.
Example: Synthesis of a Nilotinib Intermediate [1]
The reaction with guanidine nitrate in the presence of a base leads to the formation of a key pyrimidine intermediate.
Experimental Protocol: [1]
-
Combine 3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one (0.088 mol), guanidine nitrate (0.088 mol), and sodium hydroxide (0.088 mol) in 120 mL of n-butanol.
-
Reflux the mixture for 16 hours.
-
Cool the reaction mixture, filter the precipitate, and dry under vacuum.
Yield: 85%[1] Product: Yellow crystals, Melting Point: 190–192°C[1] Analysis: LC-MS (m/z): 172.2 (calculated), 173.2 [M+H]⁺[1]
This pyrimidine derivative is a crucial building block in the synthesis of the tyrosine kinase inhibitor Imatinib (Gleevec®)[1].
Caption: Synthesis of a key pyrimidine intermediate.
Broader Synthetic Utility
Beyond pyrimidines, this versatile intermediate can be employed in the synthesis of other important heterocyclic scaffolds. The enaminone functionality allows for reactions with various nucleophiles, leading to the formation of diverse ring systems. While specific examples starting from the 3-pyridyl isomer are not always detailed, the general reactivity pattern suggests its potential in synthesizing:
-
Pyrazoles: Reaction with hydrazine derivatives.
-
Pyridazines: Reaction with hydrazine derivatives followed by cyclization.
-
Oxadiazoles: Through multi-step sequences involving hydrazides.
The resulting heterocyclic compounds often exhibit a range of biological activities, including anticancer and antimicrobial properties[2][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23].
| Target Heterocycle | General Reactants | Potential Biological Activity |
| Pyrimidines | Guanidine derivatives | Anticancer (Kinase inhibitors), Antimicrobial[2][7][8][9] |
| Pyrazoles | Hydrazine derivatives | Anticancer, Antimicrobial, Anti-inflammatory[16][19][24][25] |
| Pyridazines | Hydrazine derivatives | Antiviral, Anticancer, Cardiovascular[10][11][12][14] |
| Oxadiazoles | Hydrazides, various cyclizing agents | Antimicrobial, Anti-inflammatory, Anticancer[13][18][21][22][23] |
Signaling Pathway: Bcr-Abl and the Mechanism of Action of Imatinib
The significance of this compound as a synthetic intermediate is underscored by its role in the synthesis of Imatinib, a landmark targeted cancer therapy. Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme responsible for chronic myeloid leukemia (CML)[10][26].
The Bcr-Abl fusion protein activates several downstream signaling pathways that promote cell proliferation and inhibit apoptosis[26][27]. Imatinib functions by binding to the ATP-binding site of the Bcr-Abl kinase, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade[26].
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Imatinib.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its enaminone functional group provide access to a wide range of biologically active heterocyclic compounds. Its crucial role in the industrial synthesis of kinase inhibitors like Imatinib highlights its importance in modern drug discovery and development. The continued exploration of the reactivity of this intermediate is likely to lead to the discovery of novel therapeutic agents for a variety of diseases.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyridazine synthesis [organic-chemistry.org]
- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chim.it [chim.it]
- 17. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. jchemrev.com [jchemrev.com]
- 24. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. rsc.org [rsc.org]
An In-depth Technical Guide to the Structural Elucidation of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, a key intermediate in the synthesis of various pharmaceuticals, including the tyrosine kinase inhibitor Imatinib, requires thorough structural characterization to ensure the quality and purity of final drug products.[1][2][3][4][5] This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of this compound. The molecule, with the chemical formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol , is also recognized as Imatinib EP Impurity A.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 55314-16-4 | [2][4][5][6] |
| Molecular Formula | C₁₀H₁₂N₂O | [6][7] |
| Molecular Weight | 176.22 g/mol | [6][7] |
| Appearance | Off-white to pale yellow crystalline solid | [7] |
| Melting Point | 86-88 °C | [3] |
| Boiling Point | 281.442 °C at 760 mmHg | [3] |
| Solubility | Soluble in chloroform and dichloromethane | [3] |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.1 | d | 1H | H-2 (Pyridyl) |
| ~8.7 | dd | 1H | H-6 (Pyridyl) |
| ~8.2 | dt | 1H | H-4 (Pyridyl) |
| ~7.8 | d | 1H | α-CH |
| ~7.4 | dd | 1H | H-5 (Pyridyl) |
| ~5.7 | d | 1H | β-CH |
| ~3.1 | s | 6H | N(CH₃)₂ |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~187 | C=O |
| ~155 | β-C |
| ~153 | C-6 (Pyridyl) |
| ~149 | C-2 (Pyridyl) |
| ~135 | C-4 (Pyridyl) |
| ~133 | C-3 (Pyridyl) |
| ~123 | C-5 (Pyridyl) |
| ~92 | α-C |
| ~45, ~37 | N(CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Frequency (cm⁻¹) | Assignment |
| ~1640 | C=O stretch (conjugated ketone) |
| ~1600 | C=C stretch (alkene and aromatic) |
| ~1580 | C=N stretch (pyridyl ring) |
| ~1420 | C-H bend (methyl) |
| ~1100 | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern.
| m/z | Assignment |
| 177.2 | [M+H]⁺ (Molecular Ion) |
| 133 | [M - N(CH₃)₂]⁺ |
| 105 | [C₅H₄NCO]⁺ |
| 78 | [C₅H₄N]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Synthesis
A common synthetic route for this compound is the Claisen-Schmidt condensation of 1-(3-pyridyl)ethanone with dimethylformamide dimethylacetal (DMF-DMA).[6] The reaction is typically carried out under reflux conditions in a suitable solvent such as isopropanol or toluene for 4-8 hours.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition :
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range should be set to include the expected molecular ion peak (e.g., m/z 50-300).
-
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern, if any, to gain further structural information.
Visualizing the Structural Elucidation Workflow
The logical flow of the structural elucidation process, from synthesis to final confirmation, is depicted in the following diagram.
Caption: Workflow for the synthesis and structural elucidation of the target compound.
Key Structural Features and Spectroscopic Correlations
The following diagram illustrates the key structural fragments of this compound and their correlation with the expected spectroscopic signals.
References
- 1. ijnrd.org [ijnrd.org]
- 2. apicule.com [apicule.com]
- 3. lookchem.com [lookchem.com]
- 4. Imatinib EP Impurity A | 55314-16-4 | SynZeal [synzeal.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. 55314-16-4 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one Manufacturer – EASTFINE [eastfine.net]
Methodological & Application
"synthesis of Nilotinib using 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one"
Application Notes: Synthesis of Nilotinib via Enaminone Condensation
Introduction
Nilotinib is a highly potent and selective second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2][3] It functions by targeting the Bcr-Abl kinase, the constitutively active enzyme encoded by the Philadelphia chromosome, which is a hallmark of CML.[1][4][5] This application note details a key step in the synthesis of Nilotinib involving the condensation of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide with the enaminone, 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one. This cyclocondensation reaction forms the central pyrimidine ring of the Nilotinib core structure.
Key Intermediates and Reaction Principle
The described synthetic route relies on the formation of a substituted pyrimidine ring through the reaction of a guanidine derivative with a β-enaminone. The enaminone, this compound, acts as a 1,3-dielectrophilic synthon, which readily reacts with the dinucleophilic guanidine group to form the heterocyclic pyrimidine ring system. This approach is an efficient method for the construction of such bicyclic heteroaromatic compounds.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of Nilotinib from 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide and this compound as reported in the literature.
| Parameter | Value | Reference |
| Molar Ratio (Guanidine:Enaminone) | 1 : 1.1 | [6][7] |
| Solvent | n-Butanol | [6][7] |
| Reaction Temperature | 110-115 °C | [6][7] |
| Reaction Time | 9 hours | [6][7] |
| Yield | Quantitative | [6] |
| HPLC Purity | 99.2% | [6] |
Experimental Protocol: Synthesis of Nilotinib
This protocol outlines the procedure for the synthesis of Nilotinib via the condensation of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide and this compound.
Materials:
-
4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide
-
This compound
-
n-Butanol
-
Purified Water
-
Methanol
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
To a suitable round-bottom flask, add 65 g (0.156 mol) of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide.[6][7]
-
Add 30.0 g (0.171 mol) of this compound to the suspension.[6][7]
-
Heat the reaction mixture to 110-115 °C with constant stirring.[6][7]
-
Maintain the reaction at this temperature for 9 hours.[6][7]
-
After 9 hours, cool the reaction mixture to room temperature. A solid precipitate will form.[6][7]
-
Wash the collected solid (crude Nilotinib) with 700 mL of hot purified water.[6][7]
-
Subsequently, wash the solid with 700 mL of hot methanol.[6][7]
-
Dry the purified product in a vacuum oven at 60-65 °C to yield Nilotinib.[6][7]
Visualizations
Synthetic Pathway of Nilotinib
The following diagram illustrates the key condensation step in the synthesis of Nilotinib.
Caption: Key condensation step in Nilotinib synthesis.
Nilotinib Mechanism of Action: Bcr-Abl Signaling Pathway Inhibition
The diagram below outlines the mechanism of action of Nilotinib in inhibiting the Bcr-Abl signaling pathway in Chronic Myeloid Leukemia (CML).
Caption: Nilotinib inhibits Bcr-Abl kinase in CML.
References
- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 2. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 4. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. asianpubs.org [asianpubs.org]
- 7. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Propenone Derivatives via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propenone derivatives, commonly known as chalcones, are a significant class of organic compounds belonging to the flavonoid family.[1] They are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][3] This structural motif serves as a key precursor in the biosynthesis of various flavonoids and isoflavonoids.[4] Chalcones and their derivatives have garnered substantial interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimalarial, and antibacterial properties.[2][4] The biological versatility of these compounds is largely attributed to the reactive α,β-unsaturated ketone moiety.[3]
The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones.[1] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic or aliphatic ketone that possesses an α-hydrogen.[4] The straightforward nature of this synthesis allows for the facile generation of diverse chalcone libraries for structure-activity relationship (SAR) studies, making it an invaluable tool in medicinal chemistry.[4]
Reaction Mechanism: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a type of crossed aldol condensation. The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and proceeds through the following steps:
-
Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the more thermodynamically stable conjugated system of the chalcone.[3]
Experimental Protocols
Two representative protocols for the synthesis of propenone derivatives are provided below: a classical base-catalyzed method using a solvent and a solvent-free "green" chemistry approach.
Protocol 1: Base-Catalyzed Synthesis in Ethanol
This is a standard and widely used method for chalcone synthesis.[2]
Materials:
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[1]
-
Ethanol (95%)[2]
-
Dilute Hydrochloric Acid (HCl)[2]
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted aromatic aldehyde and the substituted acetophenone in an appropriate volume of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.[2][5]
-
Base Addition: While stirring, slowly add a 10-40% aqueous solution of NaOH or KOH dropwise to the reaction mixture. Maintain the temperature of the reaction mixture between 20-25°C using a cold water bath if necessary.[6]
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature. The reaction time can range from 2 to 48 hours, depending on the specific reactants.[2][3] The formation of a precipitate is often an indication of product formation. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
Isolation of Crude Product: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[7] Acidify the mixture with dilute HCl until it is neutral to litmus paper.[2] A solid precipitate of the crude propenone derivative will form.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel.[7] Wash the solid with copious amounts of cold water to remove any residual base and inorganic salts.[2]
-
Drying: Allow the crude product to air dry or dry it in a desiccator.
Protocol 2: Solvent-Free Synthesis via Grinding
This environmentally friendly "green" chemistry approach often leads to shorter reaction times and a simpler work-up.[2]
Materials:
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[2]
-
Mortar and Pestle
-
Spatula
Procedure:
-
Grinding: Place equimolar amounts of the substituted aromatic aldehyde, substituted acetophenone, and solid NaOH or KOH in a mortar.[2]
-
Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically form a paste and may solidify as the reaction proceeds.[2]
-
Work-up: After the grinding is complete, add cold water to the mortar and continue to grind to break up the solid mass.
-
Isolation and Washing: Transfer the contents to a beaker and collect the solid product by vacuum filtration. Wash the product thoroughly with water until the filtrate is neutral.[2]
-
Drying: The crude product is often of high purity, but can be further purified by recrystallization if necessary.[8]
Purification: Recrystallization
The crude propenone derivative can be purified by recrystallization from a suitable solvent, most commonly 95% ethanol.[8][9]
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (e.g., 95% ethanol) to dissolve it completely.[9]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified propenone derivative should form. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[9]
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.[9]
-
Drying: Dry the purified crystals to a constant weight.
Data Presentation: Comparative Analysis of Reaction Conditions
The yield of the Claisen-Schmidt condensation is influenced by several factors, including the specific reactants, catalyst, solvent, temperature, and reaction time. The following table summarizes data from various reported protocols to facilitate comparison.
| Aldehyde | Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH | Ethanol | 24 | 59 | [10] |
| Benzaldehyde | Acetophenone | KOH | Ethanol | 24 | 62 | [10] |
| Benzaldehyde | Acetophenone | K₂CO₃ | Ethanol | 24 | 60 | [10] |
| Benzaldehyde | Acetophenone | KOtBu | Ethanol | 24 | 64 | [10] |
| Benzaldehyde | Acetophenone | NaOH | CTAB (aq) | 24 | 83 | [10] |
| Benzaldehyde | Acetophenone | NaOH | Tween 80 (aq) | 24 | 85 | [10] |
| Benzaldehyde | Acetophenone | HAlMSN | Solvent-free | 3 | 97 | [11] |
Characterization of Propenone Derivatives
The synthesized propenone derivatives are typically characterized by their melting point and spectroscopic data.[8]
-
Melting Point: The melting point of the purified product should be sharp and can be compared to literature values.[5]
-
Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum of a propenone derivative will show characteristic absorption bands.[6]
-
C=O Stretch (α,β-unsaturated ketone): A strong absorption band is typically observed in the range of 1627-1670 cm⁻¹.[12]
-
C=C Stretch (alkene): An absorption band for the carbon-carbon double bond of the enone system is usually found around 1580-1606 cm⁻¹.[12][13]
-
C-H Stretch (aromatic): Absorption bands for aromatic C-H stretching are typically seen between 3010-3120 cm⁻¹.[13]
-
=C-H Bending (trans-alkene): A characteristic out-of-plane bending vibration for the trans-vinylic protons is often observed.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of propenone derivatives.
-
¹H NMR:
-
Vinylic Protons: The two protons of the α,β-unsaturated system typically appear as doublets in the range of δ 7.15–8.23 ppm. The coupling constant (J) between these two protons is typically in the range of 15-16 Hz, which confirms the trans configuration of the double bond.[13]
-
Aromatic Protons: The protons on the two aromatic rings will appear in the aromatic region of the spectrum, typically between δ 6.9–8.1 ppm.[13]
-
Substituent Protons: Protons of any substituent groups on the aromatic rings (e.g., -OCH₃, -CH₃) will have characteristic chemical shifts.[12]
-
-
¹³C NMR:
-
Carbonyl Carbon: The signal for the carbonyl carbon is typically found in the downfield region of the spectrum, between δ 186.6 and 196.8 ppm.[13]
-
α- and β-Carbons: The carbon atoms of the double bond (α and β to the carbonyl group) give characteristic signals between δ 116.1-128.1 ppm and δ 136.9-145.4 ppm, respectively.[13]
-
-
Visualizing the Workflow
The following diagrams illustrate the overall experimental workflow and the logical relationships in troubleshooting the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. jetir.org [jetir.org]
- 9. benchchem.com [benchchem.com]
- 10. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. jetir.org [jetir.org]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols: 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in Medicinal Chemistry
Introduction
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, with CAS number 55314-16-4, is an enaminone derivative recognized for its utility as a versatile synthetic intermediate in medicinal chemistry.[1] Structurally, it comprises a pyridyl group attached to a propenone backbone, which also features a dimethylamino substituent.[1] This arrangement of an electron-donating dimethylamino group and an electron-withdrawing pyridyl group confers unique reactivity, making it a valuable building block for the synthesis of more complex, biologically active molecules.[1][2] Its primary applications lie in its role as a precursor for pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.[1]
Synthesis Protocols
The synthesis of this compound can be achieved through several established methods. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.
Protocol 1: Synthesis via Claisen-Schmidt Condensation
One common and efficient method involves the Claisen-Schmidt condensation of 1-(3-pyridyl)ethanone with dimethylformamide dimethylacetal (DMF-DMA).[1]
Experimental Procedure:
-
Combine 1-(3-pyridyl)ethanone and an excess of dimethylformamide dimethylacetal (DMF-DMA) in a suitable solvent such as isopropanol or toluene.[1]
-
Reflux the reaction mixture at 80–100°C for 4–8 hours.[1]
-
Monitor the reaction to completion using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Protocol 2: Synthesis using Gold's Reagent
This method prepares the target compound through a one-step reaction between 3-acetylpyridine and Gold's reagent, offering simple post-processing and high yield.[3]
Experimental Procedure:
-
Prepare a solution of sodium methoxide by adding 1.5 g (0.065 mol) of metallic sodium to 100 mL of anhydrous methanol. Allow the reaction to complete and cool to room temperature.[3]
-
To the sodium methoxide solution, add 6.05 g (0.05 mol) of 3-acetylpyridine.[3]
-
After stirring for several minutes, add 10.79 g (0.065 mol) of Gold's reagent.[3]
-
Stir the mixture and reflux overnight. Monitor the reaction's completion via TLC.[3]
-
Once complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.[3]
-
Dissolve the residue in 100 mL of chloroform and wash twice with 30 mL portions of saturated sodium bicarbonate solution.[3]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[3]
-
Triturate the solidified crude product with a methylene chloride-petroleum ether mixed solvent overnight, then filter, wash, and dry to obtain the final product as yellow crystals.[3]
Table 1: Summary of Synthesis Methods and Yields
| Method | Starting Materials | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | 1-(3-pyridyl)ethanone | Dimethylformamide dimethylacetal (DMF-DMA) | High (driven by excess DMF-DMA) | [1] |
| Gold's Reagent Method | 3-acetylpyridine | Gold's Reagent, Sodium Methoxide | ~80% |[3] |
Applications in Medicinal Chemistry
This compound is a valuable scaffold due to its demonstrated biological activities and its utility as an intermediate in synthesizing other complex molecules.[1]
Intermediate for Kinase Inhibitors
This compound is a critical building block for synthesizing pyrimidine derivatives, which are core structures in many kinase inhibitors used in cancer therapy, such as analogs of Imatinib and Nilotinib.[1][3] The enaminone moiety is reactive towards reagents like guanidine nitrate to form the key pyrimidine ring system.[1]
Reaction Example: Synthesis of a Nilotinib Intermediate A reaction involving 3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one with guanidine nitrate and sodium hydroxide in n-butanol under reflux for 16 hours yields a key guanidine derivative intermediate for kinase inhibitors with an 85% yield.[1]
Anticancer and Antimicrobial Activities
The compound itself and its derivatives have shown promising biological activities. The α,β-unsaturated ketone (propenone) system is a key pharmacophore that can act as a Michael acceptor, forming covalent bonds with nucleophilic residues like cysteine in target enzymes, leading to their inhibition.[1][2]
Anticancer Potential: Research has shown that this compound exhibits cytotoxic properties against various cancer cell lines.[1] It serves as a precursor for triazolopyrimidine derivatives that have been tested against breast cancer cell lines.[2]
Table 2: In Vitro Anticancer Activity Data
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| This compound | MDA-MB-231 (Triple-negative breast cancer) | IC₅₀ | < 10 µM | [1] |
| This compound | A549 (Lung cancer) | IC₅₀ | < 15 µM | [1] |
| Triazolopyrimidine derivatives | MCF-7 (Breast cancer) | IC₅₀ | 12–18 µM |[2] |
Antimicrobial Properties: The compound has demonstrated significant antimicrobial activity, particularly against the bacterium responsible for tuberculosis.[1]
Table 3: In Vitro Antimicrobial Activity Data
| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| This compound | Mycobacterium tuberculosis H37Rv | MIC | 0.025 - 0.054 | [1] |
| this compound | Staphylococcus aureus (MRSA) | MIC | 4 - 8 |[1] |
Key Experimental Protocols
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic potential of compounds against cancer cell lines.[2][4]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[2][4]
-
MTT Addition: Add MTT solution [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[2]
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This compound is a compound of significant interest in medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an important precursor for high-value pharmaceutical agents, especially kinase inhibitors. Furthermore, its intrinsic anticancer and antimicrobial properties, attributed to the reactive propenone scaffold, make it and its derivatives attractive candidates for further drug development. The protocols and data presented herein provide a foundational guide for researchers and scientists working to exploit the therapeutic potential of this valuable chemical entity.
References
Application Notes and Protocols: Antimicrobial Assays for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is an enaminone derivative with a chemical structure featuring a pyridyl group, making it a compound of interest for pharmacological research, particularly in the antimicrobial domain.[1] Enaminones are recognized as versatile precursors in organic synthesis and have demonstrated a range of biological activities.[2] The propenone moiety can facilitate covalent binding to proteins, while the pyridine ring may engage in π-π stacking interactions, suggesting potential mechanisms for antimicrobial action.[1] This document provides detailed protocols for assessing the antimicrobial properties of this compound.
Data Presentation
The following table is a representative example of how to summarize the quantitative data from antimicrobial susceptibility testing for this compound.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 64 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 128 |
| Escherichia coli (ATCC 25922) | Gram-negative | 256 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >512 |
| Candida albicans (ATCC 90028) | Fungi | 128 |
| Aspergillus fumigatus (ATCC 204305) | Fungi | 256 |
Note: The data presented in this table is for illustrative purposes only and may not reflect the actual experimental results.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal inoculums (adjusted to 0.5 McFarland standard)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control (broth only)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dispense 100 µL of the appropriate broth (MHB or RPMI-1640) into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the compound by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well in the dilution series.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Disk Diffusion Method (Kirby-Bauer Assay)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[2][3]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial inoculums (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
DMSO
-
Positive control disks (e.g., Gentamicin)
-
Negative control disks (impregnated with DMSO)
Procedure:
-
Prepare solutions of this compound in DMSO at desired concentrations (e.g., 200 µg/mL).[2]
-
Impregnate sterile filter paper disks with a known volume of the compound solution. Allow the solvent to evaporate completely.
-
Prepare a bacterial lawn by uniformly streaking a sterile swab dipped in the 0.5 McFarland bacterial suspension across the entire surface of an MHA plate.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk where bacterial growth is absent.
Visualizations
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Disk Diffusion Antimicrobial Assay.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, characterization and study of antibacterial activity of enaminone complexes of zinc and iron - Arabian Journal of Chemistry [arabjchem.org]
"LC-MS method development for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one"
An Application Note and Protocol for the Development of a Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Analysis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of this compound. This protocol outlines a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies described herein are intended to serve as a foundational template, which can be further optimized to meet specific analytical requirements.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development.[1] Accurate and reliable quantification of this analyte in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. LC-MS is a powerful analytical technique that offers high sensitivity and selectivity, making it the method of choice for the analysis of small molecules in complex biological samples. This application note details a systematic approach to developing a validated LC-MS method for this compound.
Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to successful LC-MS method development.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂N₂O | [2][3][4] |
| Molecular Weight | 176.22 g/mol | [2][3][4] |
| CAS Number | 55314-16-4 | [1][5] |
| Appearance | Solid | [2] |
| InChI Key | MZLRFUCMBQWLNV-FNORWQNLSA-N | [2] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled analog or a compound with similar chromatographic and ionization behavior (e.g., Verapamil, Propranolol).
Standard Solution and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards and Quality Control (QC) Samples: Spike the appropriate volume of working standard solutions into the blank matrix (e.g., plasma, urine, or formulation buffer) to prepare a calibration curve and QC samples at low, medium, and high concentrations.
-
Sample Pre-treatment (for biological matrices):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for LC-MS analysis.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE method can be developed using a suitable sorbent (e.g., C18 or mixed-mode cation exchange).
-
Liquid Chromatography Method Development
The goal is to achieve a sharp, symmetrical peak for the analyte with adequate retention and separation from matrix components.
| Parameter | Initial Condition | Optimization Strategy |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Test different column chemistries (e.g., C8, Phenyl-Hexyl) and dimensions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Vary the concentration of formic acid (0.05% - 0.2%) to optimize peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol can be evaluated as an alternative organic modifier. |
| Gradient Elution | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions for re-equilibration. | Optimize the gradient slope and duration to achieve the best separation and run time. |
| Flow Rate | 0.4 mL/min | Adjust based on column dimensions and desired backpressure. |
| Column Temperature | 40°C | Can be varied (e.g., 30-50°C) to improve peak shape and reproducibility. |
| Injection Volume | 5 µL | Optimize for best sensitivity without overloading the column. |
Mass Spectrometry Method Development
The objective is to find the optimal ionization and fragmentation parameters for the analyte and internal standard.
| Parameter | Initial Setting | Optimization Approach |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of basic nitrogen atoms in the pyridyl and dimethylamino groups suggests efficient protonation in positive ion mode. |
| Scan Type | Full Scan (MS1) followed by Product Ion Scan (MS/MS) | Initially, perform a full scan to determine the precursor ion ([M+H]⁺). Then, perform a product ion scan of the precursor to identify characteristic fragment ions. |
| Precursor Ion | Expected [M+H]⁺ = 177.1 | Infuse a standard solution of the analyte directly into the mass spectrometer to confirm the mass of the protonated molecule. |
| Product Ions | To be determined | Select the most intense and stable fragment ions for Multiple Reaction Monitoring (MRM) transitions. |
| Capillary Voltage | 3.5 kV | Optimize for maximum ion signal. |
| Cone Voltage | 30 V | Optimize to maximize the precursor ion intensity while minimizing in-source fragmentation. |
| Collision Energy | 15-30 eV | Optimize for each MRM transition to achieve the most intense product ion signal. |
| Source Temperature | 150°C | Optimize for efficient desolvation. |
| Desolvation Gas Flow | 800 L/hr | Optimize for efficient desolvation. |
Data Presentation
The following tables summarize the expected quantitative data from a developed LC-MS method.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 2.5 | 1.1 | >5000 |
| Internal Standard (IS) | 3.1 | 1.2 | >5000 |
Table 2: Mass Spectrometric Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 177.1 | 134.1 | 100 | 20 |
| This compound (Qualifier) | 177.1 | 106.1 | 100 | 25 |
| Internal Standard (IS) | e.g., 304.2 | e.g., 165.1 | 100 | 22 |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | <15% (<20% for LLOQ) |
| Matrix Effect | 85% - 115% |
| Recovery | >80% |
Visualizations
Caption: Workflow for LC-MS Method Development.
Caption: Proposed Ionization and Fragmentation Pathway.
Conclusion
This application note provides a detailed protocol for the development of an LC-MS method for the quantification of this compound. The outlined steps for sample preparation, chromatography, and mass spectrometry, along with the provided tables and diagrams, offer a solid foundation for researchers to establish a sensitive, specific, and reliable analytical method. Further optimization and validation should be performed based on the specific requirements of the intended application.
References
- 1. 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one Online | 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one Manufacturer and Suppliers [scimplify.com]
- 2. (2E)-3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Down for maintenance [cymitquimica.com]
- 4. 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one 95 66521-54-8 [sigmaaldrich.com]
- 5. This compound | China | Manufacturer | Henan Aochuang Chemical Co.,Ltd. [chemicalbook.com]
Application Notes and Protocols: X-ray Crystallography of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of the three-dimensional molecular structure of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one derivatives using single-crystal X-ray diffraction. This powerful analytical technique is indispensable for unambiguously elucidating molecular geometry, conformation, and intermolecular interactions, which are critical for structure-based drug design and understanding crystalline solid-state properties.
Introduction
This compound and its derivatives belong to the enaminone class of compounds, which are versatile intermediates in organic synthesis. The determination of their crystal structures provides invaluable insights into their chemical and physical properties, which is crucial for applications in medicinal chemistry and materials science. X-ray crystallography allows for the precise determination of atomic positions, bond lengths, bond angles, and torsion angles.
Experimental Protocols
This section outlines a general yet detailed protocol for the crystallographic analysis of this compound derivatives. The protocol is based on established methods for small molecule crystallography.
Crystal Growth
The critical first step in X-ray crystallography is obtaining high-quality single crystals. For the title compounds, a common and effective method is slow evaporation from a suitable solvent.
Materials:
-
Synthesized this compound derivative
-
High-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane)
-
Small, clean glass vials or test tubes
-
Parafilm or a loosely fitting cap
Procedure:
-
Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture at room temperature or with gentle heating to achieve saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with parafilm and pierce a few small holes in it, or use a cap that is not airtight. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals. Suitable crystals for X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in at least two dimensions.
Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker APEXII CCD)
-
X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)
-
Cryo-cooling system (e.g., liquid nitrogen stream)
-
Goniometer head and mounting loops
Procedure:
-
Carefully select a single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a mounting loop, typically with a small amount of cryo-protectant oil.
-
Mount the loop on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K or 295 K) using the cryo-cooling system to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Proceed with a full data collection strategy, which involves rotating the crystal and collecting diffraction data over a wide range of orientations. This ensures a complete and redundant dataset.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Software:
-
Data reduction and integration software (e.g., SAINT)
-
Structure solution software (e.g., SHELXS)
-
Structure refinement software (e.g., SHELXL)
-
Molecular graphics software (e.g., OLEX2, Mercury)
Procedure:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl). Apply corrections for absorption effects (e.g., multi-scan correction with SADABS).
-
Structure Solution: Determine the initial atomic positions using direct methods or Patterson methods. The resulting electron density map should reveal the positions of most non-hydrogen atoms.
-
Structure Refinement: Refine the atomic coordinates, and anisotropic displacement parameters against the experimental data using a least-squares minimization algorithm.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
-
Finalization: The refinement is complete when the R-factor and other quality indicators converge to low values, and the residual electron density map is flat. The final structure is then validated for geometric and crystallographic consistency.
Data Presentation
The following tables summarize crystallographic data for compounds structurally related to this compound, providing a reference for expected values.
Table 1: Crystallographic Data for (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one [1]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₂O |
| Formula Weight | 176.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.6670 (11) |
| b (Å) | 23.117 (5) |
| c (Å) | 7.6880 (15) |
| β (°) | 108.17 (3) |
| Volume (ų) | 956.9 (3) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | 7131 |
| Independent Reflections | 1775 |
| R[F² > 2σ(F²)] | 0.047 |
| wR(F²) | 0.143 |
| Goodness-of-fit (S) | 1.00 |
Table 2: Crystallographic Data for 3-[4-(Dimethylamino)phenyl]-1-(3-pyridyl)prop-2-en-1-one [2]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆N₂O |
| Formula Weight | 252.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.6672 (6) |
| b (Å) | 11.0644 (4) |
| c (Å) | 16.7272 (6) |
| β (°) | 107.205 (3) |
| Volume (ų) | 2593.1 (2) |
| Z | 8 |
| Temperature (K) | 100 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | 11747 |
| Independent Reflections | 2976 |
| R[F² > 2σ(F²)] | 0.055 |
| wR(F²) | 0.147 |
| Goodness-of-fit (S) | 1.02 |
Visualization
The following diagrams illustrate the experimental workflow for single-crystal X-ray crystallography.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Data analysis workflow from diffraction images to the final structure.
References
Troubleshooting & Optimization
"optimizing reaction conditions for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one synthesis"
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure all reagents are pure and anhydrous. - Increase reaction temperature to reflux. - Extend the reaction time (monitor by TLC). - Use a slight excess of DMF-DMA to drive the reaction to completion.[1] |
| Degradation of starting material or product. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. - Avoid excessively high temperatures for prolonged periods. | |
| Ineffective catalyst or base. | - If using a sodium alkoxide method, ensure the base is freshly prepared or properly stored to maintain its activity.[2] | |
| Presence of Multiple Spots on TLC (Impure Product) | Unreacted 3-acetylpyridine. | - Increase the amount of DMF-DMA. - Extend the reaction time. |
| Formation of side products. | - Control the reaction temperature carefully. Side reactions may be favored at higher temperatures. - Ensure the purity of the starting 3-acetylpyridine. | |
| Hydrolysis of the enaminone product. | - Work up the reaction under anhydrous or non-acidic conditions where possible. The enaminone can be sensitive to acid and water. | |
| Difficulty in Product Isolation/Purification | Product is an oil and does not crystallize. | - Try triturating the crude product with a non-polar solvent like diethyl ether or hexanes to induce crystallization. - Purification by column chromatography may be necessary. |
| Product co-elutes with impurities during chromatography. | - Experiment with different solvent systems for chromatography (e.g., ethyl acetate/hexanes, dichloromethane/methanol). | |
| Reaction Does Not Start (No Change in TLC) | Low reaction temperature. | - Gradually increase the temperature to the recommended reflux condition.[1][3] |
| Inactive reagents. | - Use fresh N,N-dimethylformamide dimethyl acetal (DMF-DMA) as it can degrade over time. - Verify the purity of the 3-acetylpyridine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited method is the condensation reaction between 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] This reaction is typically performed under reflux conditions in a suitable solvent and generally provides good yields.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the 3-acetylpyridine spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
Q3: What is the typical appearance of the final product?
A3: Pure this compound is often described as a yellow crystalline solid.[1][2]
Q4: What are the critical parameters to control for optimizing the yield?
A4: Key parameters to optimize include reaction temperature, reaction duration, and the stoichiometry of the reagents.[1] Ensuring an anhydrous environment can also be crucial. Using a slight excess of DMF-DMA can help drive the reaction to completion and improve the overall yield.[1]
Q5: Are there any alternative synthetic routes?
A5: Yes, an alternative method involves the reaction of 3-acetylpyridine with Gold's Reagent in an alcoholic solution of a sodium alkoxide, such as sodium methoxide in methanol.[2] This method also proceeds via heating and can result in high yields.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Method | Starting Materials | Reagents/Solvents | Temperature | Time | Reported Yield | Reference |
| Method A | 3-Acetylpyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA) | Isopropanol or Toluene | 80–100°C (Reflux) | 4–8 hours | Up to 85% | [1] |
| Method B | 3-Acetylpyridine, N,N-diethylformamide dimethyl acetal | Dioxane | Reflux | 10 hours | Not specified | [3] |
| Method C | 3-Acetylpyridine, Gold's Reagent | Sodium methoxide, Methanol, Chloroform | Reflux | Overnight | ~80% | [2] |
Experimental Protocols
Protocol 1: Synthesis via Condensation with DMF-DMA
This protocol is based on the commonly reported method of condensing 3-acetylpyridine with DMF-DMA.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-acetylpyridine (1 equivalent) and a solvent such as isopropanol or toluene.
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1-1.5 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 4-8 hours.[1] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexanes mixture) or by column chromatography on silica gel. The product is typically a yellow solid.[1]
Protocol 2: Synthesis using Gold's Reagent
This protocol is an alternative method for the synthesis.
-
Base Preparation: In a flask with anhydrous methanol, dissolve sodium metal (1.3 equivalents) to prepare sodium methoxide. Allow the solution to cool to room temperature.
-
Reagent Addition: To the sodium methoxide solution, add 3-acetylpyridine (1 equivalent), followed by the addition of Gold's Reagent (1.3 equivalents).[2]
-
Reaction: Stir the mixture and heat to reflux overnight. Monitor the reaction's completion via TLC.
-
Work-up: After cooling to room temperature, remove the organic solvent under reduced pressure. Dissolve the residue in chloroform and wash with a saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by trituration with a mixed solvent of dichloromethane and petroleum ether to yield yellow crystals.[2]
Visualizations
Caption: General reaction pathway for the synthesis.
Caption: A typical experimental workflow.
Caption: A decision tree for troubleshooting low yield.
References
"common side products in the synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one"
Welcome to the technical support center for the synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important intermediate.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
Possible Causes:
-
Inactive Reagents: One of the starting materials, 3-acetylpyridine, or the condensation reagent (DMF-DMA or Gold's reagent) may have degraded.
-
Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Presence of Water: Moisture in the reaction can hydrolyze the reagents or the product.
Solutions:
-
Verify Reagent Quality: Ensure that 3-acetylpyridine is pure and that the DMF-DMA or Gold's reagent is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere, protected from moisture).
-
Optimize Reaction Temperature: For the synthesis using Gold's reagent, refluxing in methanol is a common condition.[1] For DMF-DMA, the reaction is often heated, but excessive temperatures can lead to side reactions. A stepwise increase in temperature might be necessary.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. Continue the reaction until the starting material is no longer visible on the TLC plate.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
Problem 2: Formation of a Complex Mixture of Byproducts
Possible Causes:
-
Self-Condensation of 3-Acetylpyridine: Under strongly basic or acidic conditions and at elevated temperatures, 3-acetylpyridine can undergo self-condensation (an aldol condensation) to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.
-
Reaction with Solvent: If using an alcohol as a solvent with DMF-DMA, trans-acetalization can occur, reducing the efficiency of the primary reaction.
-
Side reactions of DMF-DMA: At high temperatures, DMF-DMA can decompose or polymerize the desired product.
Solutions:
-
Control Reaction Conditions: Carefully control the temperature and the amount of base or acid used. For the Gold's reagent method, using a sodium alkoxide solution in alcohol at reflux provides good yields, suggesting minimal side reactions under these conditions.[1]
-
Choice of Reagent: Consider using Gold's reagent instead of DMF-DMA, as it is reported to result in a cleaner reaction with easier purification.[1]
-
Purification: If a mixture is obtained, column chromatography on silica gel is a common method for purification.
Problem 3: Product Decomposes During Work-up or Purification
Possible Causes:
-
Hydrolysis of the Enaminone: The enaminone product is susceptible to hydrolysis back to the corresponding β-dicarbonyl compound (which in this case would be 3-pyridoylacetaldehyde) and dimethylamine, especially under acidic conditions.[2][3]
-
Thermal Decomposition: The product may be thermally labile, especially at elevated temperatures during solvent removal or distillation.
Solutions:
-
Neutral or Basic Work-up: During the work-up, use neutral or slightly basic conditions to avoid hydrolysis. A wash with a saturated sodium bicarbonate solution is often employed.[1]
-
Avoid High Temperatures: Remove the solvent under reduced pressure at a low temperature. If distillation is necessary, use vacuum distillation to lower the boiling point.
-
Storage: Store the purified product in a cool, dry, and dark place to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most common methods are the condensation of 3-acetylpyridine with either N,N-dimethylformamide dimethyl acetal (DMF-DMA) or Gold's reagent ([3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride). The reaction with Gold's reagent is often preferred due to higher yields and simpler purification.[1]
Q2: What are the likely side products in the synthesis of this compound?
A2: Based on the reactivity of the starting materials and the product, the following side products are possible:
-
Aldol self-condensation product of 3-acetylpyridine: This can occur under the reaction conditions, leading to dimers or trimers of 3-acetylpyridine.
-
Michael addition product: Dimethylamine, which can be present as an impurity or formed during the reaction, can potentially add to the enone product in a Michael addition fashion.
-
Hydrolysis product: If water is present, especially under acidic conditions, the enaminone can hydrolyze back to 3-acetylpyridine and dimethylformamide (from DMF-DMA) or dimethylamine.[2][3]
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation:
-
Use a slight excess of the aminating reagent (DMF-DMA or Gold's reagent) to ensure complete conversion of 3-acetylpyridine.
-
Maintain the reaction temperature as recommended in the protocol to avoid self-condensation and decomposition.
-
Ensure anhydrous reaction conditions to prevent hydrolysis.
-
The use of Gold's reagent is reported to provide a cleaner reaction profile compared to DMF-DMA.[1]
Q4: What is a typical yield for the synthesis of this compound?
A4: A reported yield for the synthesis using Gold's reagent is approximately 80%.[1] Yields for the DMF-DMA method can be lower and more variable depending on the reaction conditions.
Data Presentation
| Parameter | Synthesis with Gold's Reagent | Synthesis with DMF-DMA |
| Starting Materials | 3-Acetylpyridine, Gold's Reagent, Sodium Alkoxide, Anhydrous Alcohol | 3-Acetylpyridine, DMF-DMA |
| Typical Yield | ~80%[1] | Generally lower and more variable |
| Common Side Products | Fewer side products reported | Aldol condensation products, Michael addition products, hydrolysis products |
| Purification | Simple filtration and washing[1] | Often requires column chromatography |
Experimental Protocols
Synthesis of this compound using Gold's Reagent [1]
-
Preparation of Sodium Methoxide Solution: In a suitable reaction vessel, add 1.5 g (approximately 0.065 mol) of sodium metal to 100 mL of anhydrous methanol under an inert atmosphere. Allow the reaction to complete.
-
Reaction Setup: Cool the sodium methoxide solution to room temperature. Add 6.05 g (0.05 mol) of 3-acetylpyridine to the solution with stirring. After a few minutes of stirring, add 10.79 g (approximately 0.065 mol) of Gold's reagent.
-
Reaction: Heat the reaction mixture to reflux and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in 100 mL of chloroform.
-
Purification: Wash the chloroform solution with two 30 mL portions of saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Crystallization: The crude product can be solidified and then triturated with a mixture of methylene chloride and petroleum ether overnight. Filter the resulting yellow crystals, wash, and dry to obtain approximately 7.04 g (80% yield) of this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one - Google Patents [patents.google.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Impurities largely depend on the synthetic route employed. For the common Claisen-Schmidt condensation using 1-(3-pyridyl)ethanone and dimethylformamide dimethylacetal (DMF-DMA), potential impurities include:
-
Unreacted starting materials: 1-(3-pyridyl)ethanone and DMF-DMA.
-
Side products: Self-condensation products of 1-(3-pyridyl)ethanone.
-
Hydrolysis product: If exposed to acidic conditions or water, the enaminone can hydrolyze back to 1-(3-pyridyl)ethanone and dimethylamine.
If synthesized using Gold's reagent and 3-acetyl pyridine, impurities may arise from the reagent itself or from side reactions.
Q2: My purified product is a yellow crystalline solid. Is this the expected appearance?
A2: Yes, this compound is typically a yellow crystalline solid.
Q3: What are the general storage conditions for this compound to ensure its stability?
A3: To ensure stability, the compound should be stored in a cool, dry, and dark place, preferably in an inert atmosphere. It is more stable as a solid than in solution. If solutions are necessary, they should be prepared fresh using aprotic solvents.
Troubleshooting Guides
Recrystallization Issues
Problem 1: The compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause 1: High impurity level. The presence of significant impurities can lower the melting point of the mixture and prevent crystal lattice formation.
-
Troubleshooting Action:
-
Attempt to purify the crude product by another method first, such as washing with a saturated sodium bicarbonate solution to remove acidic impurities.
-
Consider a column chromatography purification step prior to recrystallization.
-
-
Possible Cause 2: Inappropriate solvent system or cooling rate. The solvent may be too good of a solvent even at low temperatures, or the solution is being cooled too quickly.
-
Troubleshooting Action:
-
Use a mixed solvent system. Based on solubility data, a good starting point would be to dissolve the compound in a good solvent (e.g., acetone, ethyl acetate, methanol, or n-propanol) and then slowly add a poor solvent (e.g., cyclohexane or n-heptane) until the solution becomes slightly turbid. Then, heat the solution until it is clear and allow it to cool slowly.
-
Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
-
Problem 2: Poor recovery of the product after recrystallization.
-
Possible Cause 1: Using too much solvent. The compound has some solubility even in cold solvent, and using an excessive amount will result in significant loss of product to the mother liquor.
-
Troubleshooting Action: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Possible Cause 2: The chosen solvent is too effective. The compound is highly soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Action: Refer to the solubility data table below and choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system is often effective.
Chromatography Issues
Problem 1: The compound streaks badly on a silica gel column, leading to poor separation.
-
Possible Cause: Strong interaction with acidic silica gel. The basic pyridine nitrogen and the dimethylamino group can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing and poor resolution. The compound may also be unstable on silica.
-
Troubleshooting Action:
-
Use a different stationary phase: Basic alumina is a recommended alternative for the purification of enaminones.
-
Modify the mobile phase: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent to suppress the interaction with silica.
-
Consider reverse-phase chromatography: Given the compound's polarity, reverse-phase chromatography (C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol) may provide better separation.
-
Problem 2: The compound appears to be degrading on the column.
-
Possible Cause: Hydrolysis on the stationary phase. Traces of acid on silica gel or prolonged exposure to protic solvents can cause hydrolysis of the enaminone.
-
Troubleshooting Action:
-
Use a neutral or basic stationary phase like alumina.
-
Ensure the use of dry, aprotic solvents for the mobile phase in normal-phase chromatography.
-
Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Chloroform | Soluble[1][2] | - |
| Dichloromethane | Soluble[1] | - |
| Methanol | Soluble with increasing temperature[3] | Good solvent for recrystallization. |
| n-Propanol | Soluble with increasing temperature[3] | Good solvent for recrystallization. |
| Acetone | Soluble with increasing temperature[3] | Good solvent for recrystallization. |
| Dimethylformamide | Soluble with increasing temperature[3] | Good solvent for recrystallization. |
| 1,4-Dioxane | Soluble with increasing temperature[3] | Good solvent for recrystallization. |
| Ethyl Acetate | Soluble with increasing temperature[3] | Good solvent for recrystallization. |
| Tetrahydrofuran | Soluble with increasing temperature[3] | Good solvent for recrystallization. |
| Cyclohexane | Low solubility[3] | Potential anti-solvent for recrystallization. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent mixture based on the solubility data in Table 1. A good single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, choose a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is sparingly soluble.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent until the solid just dissolves. If using a mixed system, dissolve the solid in the "good" solvent at room temperature and then add the "poor" solvent dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Basic Alumina
-
Column Packing: Prepare a column with activated basic alumina as the stationary phase, using a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) as the slurry solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of alumina. After evaporating the solvent, carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The polarity gradient should be chosen based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow.
Caption: Troubleshooting common recrystallization issues.
Caption: Troubleshooting common chromatography issues.
References
Technical Support Center: Improving the Stability of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in solution. The information is presented in a clear question-and-answer format to help you optimize your experimental protocols and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the primary causes?
A1: this compound, an enaminone, is susceptible to degradation primarily through hydrolysis, particularly under acidic conditions. The stability of enaminones is significantly influenced by the pH of the solution. The protonation of the vinyl carbon is a rate-controlling step in the hydrolysis of these compounds. Additionally, exposure to light (photodegradation) and elevated temperatures can also contribute to its degradation.
Q2: What is the general degradation pathway for this compound in solution?
A2: The most common degradation pathway for enaminones like this compound in the presence of water is hydrolysis. This acid-catalyzed reaction typically involves the cleavage of the enaminone structure, leading to the formation of 3-acetylpyridine and dimethylamine.
Q3: How can I monitor the degradation of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This technique allows for the separation and quantification of the parent compound from its degradation products. When developing a method, it is crucial to perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to ensure the method can resolve all potential degradants.
Troubleshooting Guides
Issue 1: Rapid Degradation in Acidic Buffers
Symptoms:
-
Significant decrease in the parent compound peak area in HPLC analysis over a short period.
-
Appearance of new peaks corresponding to degradation products.
-
Noticeable color change in the solution.
Possible Causes:
-
Acid-Catalyzed Hydrolysis: Enaminones are known to be unstable in acidic environments. The pyridyl group can become protonated, increasing the compound's susceptibility to nucleophilic attack by water.
Troubleshooting Actions:
-
pH Adjustment: If your experimental conditions permit, adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-8). The rate of hydrolysis is generally slower in this range.
-
Buffer Selection: Use buffers with a pH above 7 for your experiments whenever possible.
-
Aprotic Solvents: If compatible with your experimental design, consider using aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) to prepare stock solutions. Minimize the amount of aqueous buffer added to the final solution.
-
Fresh Preparation: Prepare solutions of this compound immediately before use to minimize the time it is exposed to destabilizing conditions.
Issue 2: Degradation Upon Exposure to Light
Symptoms:
-
Compound degradation is observed even when stored in appropriate solvents and at the correct pH.
-
Discoloration of the solution upon exposure to ambient or laboratory lighting.
Possible Causes:
-
Photodegradation: The conjugated system in this compound can absorb UV and visible light, leading to photochemical reactions and degradation.
Troubleshooting Actions:
-
Light Protection: Protect solutions from light at all times by using amber-colored vials or by wrapping containers with aluminum foil.
-
Conduct Experiments in Low-Light Conditions: Perform experimental manipulations in a darkened room or under yellow light to minimize exposure.
-
Photostability Testing: If the compound is intended for a light-exposed application, conduct formal photostability studies according to ICH Q1B guidelines to understand its light sensitivity and degradation pathways.[1][2][3][4][5]
Issue 3: Instability at Elevated Temperatures
Symptoms:
-
Increased degradation rate when solutions are heated or stored at room temperature for extended periods.
Possible Causes:
-
Thermal Degradation: Higher temperatures can accelerate the rate of hydrolysis and other degradation reactions.
Troubleshooting Actions:
-
Temperature Control: Store stock and working solutions at low temperatures (e.g., 2-8 °C or -20 °C).
-
Minimize Heat Exposure: Avoid heating solutions unless absolutely necessary for the experimental protocol. If heating is required, minimize the duration and temperature.
-
Kinetic Studies: To understand the impact of temperature, you can perform kinetic studies at different temperatures to determine the degradation rate constants and predict the compound's shelf-life under various storage conditions.
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Solution
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH < 7) | Decreased | Maintain pH in the neutral to slightly alkaline range (7-8). |
| Neutral/Alkaline (pH ≥ 7) | Increased | Use buffers in this range for better stability. | |
| Solvent | Protic (e.g., water, methanol) | Can facilitate hydrolysis | Use aprotic solvents (e.g., ACN, DMSO) for stock solutions. |
| Aprotic (e.g., ACN, DMSO) | Increased | Preferred for long-term storage of the compound in solution. | |
| Light | Exposure to UV/Visible Light | Decreased | Protect solutions from light using amber vials or foil. |
| Temperature | Elevated Temperature | Decreased | Store solutions at low temperatures (2-8 °C or -20 °C). |
Experimental Protocols
Protocol 1: General Procedure for a Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method to monitor the stability of this compound.
1. Instrument and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve good separation between the parent peak and any degradation products.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 105 °C for 24 hours, then dissolve and analyze.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5]
4. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Stabilization of this compound in Solution Using Cyclodextrins
Cyclodextrins can form inclusion complexes with drug molecules, potentially enhancing their stability in aqueous solutions.[6][7][8][9][10]
1. Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of desired pH
2. Preparation of the Complexation Solution:
-
Prepare a solution of HP-β-CD in the aqueous buffer. The concentration of HP-β-CD may need to be optimized (e.g., starting with a 1:1 molar ratio with the compound).
-
Add the this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for a sufficient time (e.g., 24 hours) to allow for complex formation.
3. Stability Assessment:
-
Analyze the stability of the complexed solution over time using the validated stability-indicating HPLC method described in Protocol 1.
-
Compare the degradation rate of the complexed compound to that of the uncomplexed compound in the same buffer.
Mandatory Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 3. youtube.com [youtube.com]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. chemicaljournals.com [chemicaljournals.com]
- 9. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the protons in this compound?
A1: The ¹H NMR spectrum of this compound will show distinct signals for the pyridine ring protons, the vinyl protons of the propenone backbone, and the methyl protons of the dimethylamino group. The pyridine protons are the most deshielded and appear in the aromatic region, typically between 7.0 and 9.0 ppm. The vinyl protons will be in the mid-range, influenced by the electron-donating dimethylamino group and the electron-withdrawing carbonyl group. The methyl protons of the dimethylamino group will be the most shielded, appearing furthest upfield.
Q2: Why do the two methyl groups of the dimethylamino moiety appear as a single peak?
A2: At room temperature, there is typically free rotation around the C-N bond of the dimethylamino group. This rapid rotation makes the two methyl groups chemically and magnetically equivalent on the NMR timescale, resulting in a single sharp singlet.
Q3: What kind of coupling (splitting) patterns should I expect for the vinyl protons?
A3: The two protons on the propenone double bond (vinyl protons) will typically show coupling to each other. This results in a pair of doublets. The magnitude of the coupling constant (J-value) can help determine the stereochemistry of the double bond. For the more stable E-isomer, a larger coupling constant (typically 12-18 Hz) is expected.
Q4: How does the pyridine ring influence the spectrum?
A4: The nitrogen atom in the pyridine ring is electron-withdrawing, which deshields the protons on the ring. The protons closest to the nitrogen (at the 2 and 6 positions) are generally the most deshielded. The substitution at the 3-position will influence the specific chemical shifts and coupling patterns of the remaining pyridine protons.
Q5: I am observing broad peaks in my spectrum. What could be the cause?
A5: Broad peaks can arise from several factors, including the presence of paramagnetic impurities, sample aggregation at high concentrations, or chemical exchange processes happening on the NMR timescale.[1] For this molecule, restricted rotation around the C-C bond between the carbonyl group and the double bond at lower temperatures could also lead to broadening of some signals.
Data Presentation
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridine H-2 | ~8.9 - 9.2 | d | ~2.0 |
| Pyridine H-6 | ~8.6 - 8.8 | dd | ~4.8, 1.5 |
| Pyridine H-4 | ~8.0 - 8.3 | dt | ~8.0, 2.0 |
| Pyridine H-5 | ~7.3 - 7.5 | dd | ~8.0, 4.8 |
| Vinyl H (α to C=O) | ~7.5 - 7.8 | d | ~12-15 |
| Vinyl H (β to C=O) | ~5.6 - 5.9 | d | ~12-15 |
| N(CH₃)₂ | ~2.9 - 3.2 | s | - |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~185 - 190 |
| Pyridine C-2 | ~152 - 155 |
| Pyridine C-6 | ~148 - 151 |
| Pyridine C-4 | ~135 - 138 |
| Pyridine C-3 | ~130 - 133 |
| Pyridine C-5 | ~123 - 126 |
| Vinyl C (β to C=O) | ~150 - 155 |
| Vinyl C (α to C=O) | ~95 - 100 |
| N(CH₃)₂ | ~38 - 45 |
Troubleshooting Guides
Issue: My spectrum has a low signal-to-noise ratio.
-
Possible Cause: The sample concentration is too low.
-
Solution: Prepare a more concentrated sample if possible. Alternatively, increase the number of scans acquired during the NMR experiment. Doubling the signal-to-noise ratio requires a four-fold increase in the number of scans.
Issue: I am seeing unexpected peaks in my spectrum.
-
Possible Cause 1: Residual Solvent. The NMR solvent may contain residual non-deuterated solvent.
-
Solution: Identify the solvent peaks by consulting a reference table for common NMR solvent impurities.
-
-
Possible Cause 2: Impurities from Synthesis. The sample may contain starting materials or by-products from the synthesis.
-
Solution: Re-purify the sample using an appropriate technique such as column chromatography or recrystallization.
-
-
Possible Cause 3: Water. A broad peak, often in the range of 1.5-5.0 ppm, can be due to water contamination, as pyridine compounds can be hygroscopic.
-
Solution: To confirm the presence of water, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water peak should exchange with deuterium and either disappear or shift significantly.
-
Issue: The baseline of my spectrum is distorted.
-
Possible Cause: Improper phasing or a distorted Free Induction Decay (FID).
-
Solution: Manually re-phase the spectrum. If the baseline is still distorted, it may be due to a problem with the initial data points of the FID. Applying a baseline correction algorithm can help to flatten the baseline.
Experimental Protocols
NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for a standard ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration (20-50 mg) is recommended.
-
Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD).
-
Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Ensuring Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. The presence of suspended solids can lead to broadened peaks and poor spectral resolution.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, high-quality NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Mandatory Visualization
Caption: Troubleshooting workflow for common NMR spectral issues.
Caption: Key proton groups and their expected chemical shift regions.
References
Technical Support Center: Scale-up Synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one. This key intermediate is notably used in the synthesis of pharmaceuticals such as imatinib analogs.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Reaction Yield | Incomplete reaction; Suboptimal temperature; Insufficient reaction time; Impure starting materials. | - Monitor the reaction to completion using TLC or HPLC. - Ensure the reaction temperature is maintained between 80-100°C. - Extend the reaction time if starting material is still present. - Use high-purity 3-acetylpyridine and Gold's reagent or DMF-DMA. |
| Formation of Impurities | Side reactions due to high temperatures; Presence of moisture. | - Maintain strict temperature control throughout the reaction. - Ensure all solvents and reagents are anhydrous. - Conduct the reaction under an inert atmosphere (e.g., nitrogen). |
| Product "Oiling Out" During Crystallization | Solution is supersaturated at a high temperature; Rapid cooling. | - Ensure the crystallization solvent is not overly saturated at elevated temperatures. - Employ a slow, controlled cooling rate with gentle agitation. - Consider the use of seed crystals to encourage proper crystal formation.[2] |
| Fine Powder That is Difficult to Filter | Rapid crystallization. | - Adjust the cooling rate during crystallization; slower cooling often results in larger, more easily filterable crystals. - Explore anti-solvent crystallization as an alternative method.[2] |
| Emulsion Formation During Extraction | Similar densities of aqueous and organic layers. | - Add brine (saturated NaCl solution) to the extraction mixture to increase the ionic strength of the aqueous phase and facilitate phase separation. - If emulsions persist, especially at a larger scale, consider alternative extraction solvents or the use of centrifugation to break the emulsion.[2] |
Frequently Asked Questions (FAQs)
What is the most common and scalable synthetic route for this compound?
The most frequently cited method for scalable synthesis is the condensation reaction between 3-acetylpyridine and a formylating agent. Two primary variations of this route are:
-
Reaction with Gold's Reagent: This method involves the reaction of 3-acetylpyridine with Gold's reagent (a stable, solid reagent) in the presence of a sodium alkoxide in an alcoholic solvent. This approach is often favored for its ease of handling on a larger scale and straightforward work-up.[3]
-
Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA): This is a Claisen-Schmidt condensation where 3-acetylpyridine reacts with DMF-DMA, typically under reflux conditions in a suitable solvent like isopropanol or toluene.[1]
What are the critical process parameters to control during the reaction?
To ensure a high yield and purity, the following parameters are critical:
-
Temperature: The reaction is typically carried out at elevated temperatures, generally in the range of 80-100°C.
-
Solvent: Anhydrous alcoholic solvents like methanol or ethanol are commonly used, particularly when a sodium alkoxide is employed. Toluene and isopropanol are also reported as suitable solvents.
-
Reaction Time: The reaction is usually monitored to completion, which can take several hours (e.g., overnight).
-
Stoichiometry: A slight excess of the formylating agent (Gold's reagent or DMF-DMA) is often used to drive the reaction to completion.
What is the recommended purification method for large-scale production?
A typical purification protocol for larger quantities involves the following steps:
-
Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure.
-
Extraction: The residue is dissolved in a suitable organic solvent, such as chloroform or dichloromethane, and washed with an aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate.
-
Crystallization: The product is crystallized from a mixed solvent system, such as methylene chloride and petroleum ether (or other suitable non-polar solvent), to yield the final product as a yellow crystalline solid.[3]
What are the key safety considerations for the scale-up synthesis?
-
Reagent Handling: Handle all chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Exothermic Potential: While not reported as a highly exothermic reaction, it is good practice to monitor the temperature during reagent addition, especially on a large scale.
-
Solvent Safety: The solvents used are flammable and should be handled away from ignition sources.
-
Product Handling: The product is a solid powder. Avoid inhalation of dust by using appropriate respiratory protection.[4] In case of skin or eye contact, rinse thoroughly with water.[5]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O[1] |
| Molecular Weight | 176.22 g/mol [1] |
| Appearance | Yellow crystalline solid[3] |
| Melting Point | 65-67 °C[3] |
| Solubility | Soluble in chloroform and dichloromethane |
Table 2: Summary of a Representative Lab-Scale Synthesis Protocol
| Parameter | Value |
| Starting Material | 3-acetylpyridine (0.05 mol) |
| Reagent | Gold's reagent (~0.065 mol) |
| Base | Sodium methoxide (from 0.065 mol sodium metal) |
| Solvent | Anhydrous methanol (100 mL) |
| Reaction Condition | Reflux, overnight |
| Work-up | Chloroform extraction, saturated sodium bicarbonate wash |
| Purification | Crystallization from methylene chloride/petroleum ether |
| Yield | ~80%[3] |
| Analytical Method | GC-MS (m/z = 177 [M+1])[3] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using Gold's Reagent
This protocol is adapted from a patented procedure and is suitable for laboratory-scale synthesis with considerations for scale-up.[3]
Materials:
-
Sodium metal
-
Anhydrous methanol
-
3-Acetylpyridine
-
Gold's reagent
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Methylene chloride
-
Petroleum ether (or other suitable non-polar solvent)
Procedure:
-
Preparation of Sodium Methoxide: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, carefully add 1.5 g (approximately 0.065 mol) of sodium metal to 100 mL of anhydrous methanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood with appropriate safety precautions. Allow the reaction to proceed until all the sodium has dissolved, then cool the resulting sodium methoxide solution to room temperature.
-
Reaction: To the sodium methoxide solution, add 6.05 g (0.05 mol) of 3-acetylpyridine with stirring. After a few minutes of stirring, add 10.79 g (approximately 0.065 mol) of Gold's reagent.
-
Reflux: Heat the reaction mixture to reflux and maintain it overnight with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-acetylpyridine) is consumed.
-
Work-up:
-
Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.
-
Remove the organic solvent (methanol) under reduced pressure.
-
Dissolve the resulting residue in 100 mL of chloroform.
-
Wash the chloroform solution twice with 30 mL portions of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Isolation:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which should solidify upon cooling.
-
Add a suitable amount of a mixed solvent of methylene chloride and petroleum ether to the crude solid and stir (triturate) overnight to induce crystallization.
-
Collect the resulting yellow crystals by filtration.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the purified product under vacuum.
-
Expected Yield: Approximately 7.04 g (around 80%).
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Degradation of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one?
A1: Based on its structure, the compound is susceptible to several degradation pathways:
-
Hydrolysis: The enamine and ketone functionalities are prone to hydrolysis, especially under acidic or basic conditions. This could lead to the cleavage of the dimethylamino group and the propenone backbone.
-
Oxidation: The double bond in the propenone moiety and the pyridine ring can be susceptible to oxidation, leading to a variety of degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce photochemical reactions, leading to isomerization, cyclization, or cleavage of the molecule.
Q2: What are the expected degradation products?
A2: Hypothetical degradation products could include:
-
From hydrolysis: 1-(3-pyridyl)propane-1,3-dione and dimethylamine.
-
From oxidation: Cleavage of the double bond could lead to the formation of 3-pyridinecarboxaldehyde and other smaller molecules. Oxidation of the pyridine ring could also occur.
-
From photodegradation: A complex mixture of isomers and cleavage products could be formed.
Q3: How can I minimize the degradation of this compound during storage and experiments?
A3: To minimize degradation, it is recommended to:
-
Store the compound in a cool, dark, and dry place.
-
Use amber vials or protect solutions from light.
-
Prepare solutions fresh and use them promptly.
-
Avoid extreme pH conditions and high temperatures unless required for a specific reaction.
-
Consider using antioxidants in solutions if oxidation is a concern.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS). | Degradation of the compound. | 1. Verify purity of the starting material. 2. Analyze a freshly prepared sample to see if the unexpected peaks are present initially. 3. Investigate the effect of solvent: Prepare the sample in different solvents to check for solvent-induced degradation. 4. Assess the impact of pH and temperature: Prepare samples at different pH values and temperatures to see if the formation of impurities is affected. 5. Evaluate light sensitivity: Prepare and analyze a sample that has been protected from light and compare it to a sample that has been exposed to light. |
| Loss of compound over time in solution. | Instability in the chosen solvent or storage conditions. | 1. Perform a stability study: Monitor the concentration of the compound in the specific solvent and storage conditions over time using a validated analytical method. 2. Test different solvents: Evaluate the stability of the compound in a range of solvents to find the most suitable one. 3. Optimize storage conditions: Assess the effect of temperature (e.g., room temperature, 4°C, -20°C) and light exposure on stability. |
| Inconsistent experimental results. | Degradation of the compound leading to variable concentrations of the active substance. | 1. Always use freshly prepared solutions. 2. Re-analyze the purity of the stock solution before each experiment. 3. Implement strict control over experimental conditions (temperature, pH, light exposure). |
Quantitative Data Summary
The following table template can be used to summarize quantitative data from degradation studies of this compound.
| Condition | Parameter | Value | Analytical Method |
| Hydrolytic Stability | Half-life (t½) at pH 3 | e.g., 12 hours | HPLC-UV |
| Half-life (t½) at pH 7 | e.g., 72 hours | HPLC-UV | |
| Half-life (t½) at pH 9 | e.g., 8 hours | HPLC-UV | |
| Photostability | % Degradation after 24h light exposure | e.g., 30% | HPLC-UV |
| Thermal Stability | % Degradation after 48h at 60°C | e.g., 15% | HPLC-UV |
Experimental Protocols
Protocol 1: Investigation of Hydrolytic Degradation
-
Buffer Preparation: Prepare buffers at pH 3, 7, and 9.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution with each buffer to a final concentration of, for example, 10 µg/mL.
-
Incubation: Incubate the buffered solutions at a constant temperature (e.g., 37°C) in the dark.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method to determine the remaining concentration of the parent compound and to detect the formation of degradation products.
-
Data Analysis: Calculate the degradation rate constant and the half-life at each pH.
Protocol 2: Investigation of Photodegradation
-
Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water) at a known concentration.
-
Light Exposure: Expose the solution to a controlled light source (e.g., a xenon lamp simulating sunlight) in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.
-
Sampling: Collect samples at various time intervals.
-
Analysis: Analyze the samples using HPLC-UV or LC-MS to quantify the parent compound and identify photoproducts.
-
Data Analysis: Determine the rate of photodegradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for investigating degradation.
Technical Support Center: Quantitative Analysis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantitative analysis of this compound?
A1: The primary recommended technique is High-Performance Liquid Chromatography (HPLC) with UV detection, due to its robustness and wide availability. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and Quantitative Nuclear Magnetic Resonance (qNMR) are also viable alternatives offering high specificity and structural information.
Q2: What are the common challenges encountered in the HPLC analysis of this compound?
A2: Due to its pyridine moiety, this compound is a basic compound. Challenges in reversed-phase HPLC include:
-
Poor retention: The compound's polarity can lead to insufficient retention on traditional C18 columns.[1]
-
Peak tailing: Interaction of the basic pyridine nitrogen with acidic residual silanol groups on the silica-based column packing can cause asymmetrical peak shapes.[1][2]
-
Co-elution with impurities: Structurally similar impurities may be difficult to separate.
Q3: How can I improve peak shape and retention in the HPLC analysis?
A3: To address peak tailing and improve retention, consider the following:
-
Mobile Phase pH: Operate at a lower pH (e.g., using a buffer with 0.1% formic or acetic acid) to suppress the ionization of residual silanol groups.[3][4]
-
Column Selection: Use a high-quality, end-capped C18 column to minimize silanol interactions.[4] For challenging separations, consider a column with a different stationary phase, such as phenyl-hexyl or biphenyl, which can offer alternative selectivity through π-π interactions.[1]
-
Mobile Phase Composition: Adjust the organic modifier (acetonitrile or methanol) percentage to optimize retention. A shallower gradient can often improve the resolution of closely eluting peaks.[4]
Q4: Is GC-MS a suitable method for quantification?
A4: GC-MS can be a powerful tool for both quantification and identification. However, due to the polarity of the amine group in this compound, direct analysis may result in poor peak shape and thermal degradation. Derivatization with an acylating agent like trifluoroacetic anhydride (TFAA) is often necessary to improve volatility and chromatographic performance.[5]
Q5: Can I use Quantitative NMR (qNMR) for this analysis?
A5: Yes, qNMR is a highly accurate and precise method for quantitative analysis that does not require a reference standard of the analyte for every experiment (once a certified internal standard is used). It provides structural confirmation alongside quantification. For accurate results, it is crucial to ensure complete relaxation of all relevant nuclei by using a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time).[6][7] Good signal-to-noise is also essential for accurate integration.[8]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanol groups on the column.[2][3] | Lower the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid).[3] Use a high-quality end-capped column.[4] |
| Column overload.[4][9] | Reduce the sample concentration or injection volume.[4] | |
| Metal chelation. | Add a chelating agent like EDTA to the mobile phase if metal contamination is suspected. | |
| Peak Broadening | Extra-column volume. | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
| Column degradation. | Replace the column if other troubleshooting steps fail.[4] A partially blocked column frit can also cause peak distortion.[9] | |
| Poor Retention | The analyte is too polar for the mobile phase/stationary phase combination.[1] | Decrease the percentage of the organic solvent in the mobile phase. Use a more retentive column (e.g., one with a different stationary phase). |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations. |
| Temperature variations. | Use a column oven to maintain a stable temperature.[10] |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing/Broadening | Analyte polarity causing interaction with the stationary phase.[5] | Derivatize the analyte with an agent like TFAA to reduce polarity and improve volatility.[5] |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. | |
| No Peak Detected | Thermal degradation of the analyte in the hot injector. | Lower the injector temperature. Ensure rapid sample transfer to the column. |
| Analyte not volatile enough. | Derivatization can increase volatility.[5] | |
| Poor Reproducibility | Incomplete derivatization reaction. | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). |
| Sample degradation. | Ensure samples are stored properly and analyzed promptly after preparation. |
Experimental Protocols
Representative HPLC-UV Method
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Specification |
| Column | High-quality, end-capped C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Standard Preparation | Prepare a stock solution of 1 mg/mL in methanol. Serially dilute with the mobile phase to create calibration standards (e.g., 1-100 µg/mL). |
Representative qNMR Protocol
| Parameter | Specification |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard | A certified reference standard with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).[8] |
| Spectrometer | 400 MHz or higher |
| Pulse Program | Standard 1D proton experiment |
| Relaxation Delay (d1) | ≥ 5 times the longest T₁ of the analyte and internal standard protons |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest for accurate integration.[8] |
| Data Processing | Apply appropriate phasing and baseline correction. Integrate the well-resolved, non-exchangeable proton signals of the analyte and the internal standard. |
Quantitative Data Summary
The following tables provide examples of typical validation parameters for a quantitative HPLC method. These are illustrative and should be determined experimentally for your specific method.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 5 | < 2.0% | < 3.0% |
| 50 | < 1.5% | < 2.5% |
| 100 | < 1.0% | < 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5 | 4.95 | 99.0 |
| 50 | 50.8 | 101.6 |
| 100 | 99.7 | 99.7 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. medikamenterqs.com [medikamenterqs.com]
Validation & Comparative
"comparative study of different synthetic routes for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one"
A Comparative Analysis of Synthetic Routes for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic methodologies for the preparation of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, including Imatinib analogues.[1] The analysis focuses on reaction efficiency, starting materials, and operational simplicity, supported by available experimental data to assist researchers in selecting the most suitable protocol for their specific laboratory and potential scale-up requirements.
Overview of Synthetic Strategies
The synthesis of this compound, an enaminone derivative, is primarily achieved through the condensation of a pyridyl ketone precursor with a dimethylformamide equivalent.[1] Two principal, well-documented routes have been identified: the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a one-pot reaction utilizing Gold's Reagent. A third, more classical approach, the Claisen-Schmidt condensation, is also discussed as a potential pathway.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the two primary synthetic routes, providing a clear basis for comparison.
| Parameter | Route 1: DMF-DMA Condensation | Route 2: Gold's Reagent Method |
| Starting Materials | 3-Acetylpyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA) | 3-Acetylpyridine, Gold's Reagent, Sodium Methoxide |
| Solvent | Isopropanol, Toluene, or Dioxane[1][2] | Anhydrous Methanol, Chloroform |
| Reaction Time | 4 - 10 hours[1][2] | Overnight (approximately 12-16 hours)[3] |
| Reaction Temperature | 80 - 100°C (Reflux)[1] | Reflux |
| Reported Yield | Not explicitly stated for the target molecule, but excess DMF-DMA is noted to improve yield.[1] | ~80%[3] |
| Product Purity/Melting Point | Commercially available at 97% purity.[4] | Melting Point: 65-67 °C[3] |
| Work-up/Purification | Removal of solvent, recrystallization.[5] | Solvent removal, extraction with chloroform, washing with saturated sodium bicarbonate, drying, and crystallization from methylene chloride-petroleum ether.[3] |
Experimental Protocols
Detailed experimental procedures for the two primary synthetic routes are provided below.
Route 1: Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This is a widely utilized method for the synthesis of enaminones, involving the reaction of a methyl ketone with DMF-DMA. The reaction drives to completion through the formation of a stable enaminone and the loss of methanol.
General Experimental Protocol:
A mixture of 3-acetylpyridine (1 equivalent) and N,N-dimethylformamide dimethyl acetal (excess, typically 1.5 to 2 equivalents) in a suitable solvent such as isopropanol, toluene, or dioxane is refluxed for a period of 4 to 10 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product can then be purified by recrystallization from an appropriate solvent system, such as ethanol, to yield the final product.[5]
Route 2: One-Pot Synthesis using Gold's Reagent
This method presents a novel, one-step synthesis utilizing Gold's Reagent, which is a stable, solid reagent, making it amenable to larger-scale production.[3]
Detailed Experimental Protocol: [3]
-
To 100 mL of anhydrous methanol, 1.5 g (approximately 0.065 mol) of sodium metal is added.
-
After the sodium has completely reacted, the solution is cooled to room temperature.
-
6.05 g (0.05 mol) of 3-acetylpyridine is added at once, followed by stirring for several minutes.
-
10.79 g (approximately 0.065 mol) of Gold's Reagent is then added.
-
The mixture is stirred and refluxed overnight. The reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure.
-
The residue is dissolved in 100 mL of chloroform and washed twice with 30 mL portions of saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to dryness to obtain the crude product as a solid.
-
The crude product is triturated with a mixture of methylene chloride and petroleum ether overnight, filtered, washed, and dried to afford approximately 7.04 g (80% yield) of yellow crystals of 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one.
Visualizing the Synthetic Workflow
The following diagrams illustrate the generalized workflows for the synthesis and subsequent comparative analysis of this compound.
Caption: Comparative workflow of the two primary synthetic routes.
Caption: Decision-making process for selecting a synthetic route.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one and Other Enaminones in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Enaminones are versatile building blocks in organic synthesis, prized for their dual nucleophilic and electrophilic character. This guide provides a comparative analysis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, a key intermediate in the synthesis of the pioneering targeted cancer therapy Imatinib, against other structurally similar enaminones. The comparison focuses on their synthetic efficiency and their application in the development of kinase inhibitors.
Data Presentation: A Comparative Look at Enaminone Synthesis
The efficiency of enaminone synthesis is a critical factor in drug development, impacting overall yield and cost. The following tables summarize quantitative data for the synthesis of this compound and alternative enaminones. It is important to note that the presented data is compiled from various sources, and direct comparison should be approached with the understanding that reaction conditions may not be identical.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| 3-Acetylpyridine | N,N-Dimethylformamide dimethyl acetal | Acetic Acid | 2 hours | 92 | 99.1 (HPLC) | [1] |
| 3-Acetylpyridine | Gold's Reagent | Anhydrous Methanol | Overnight | 80 | Not Specified | |
| 3-Acetylpyridine | N,N-Dimethylformamide dimethyl acetal | Not Specified | Not Specified | 75.9 | Not Specified |
Table 2: Synthesis of Alternative Enaminones
| Enaminone | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one | 2-Acetylpyridine | N,N-Dimethylformamide dimethyl acetal | Not Specified | 4 hours | Not Specified | |
| 3-Diethylamino-1-(3-pyridinyl)-2-propen-1-one | 3-Acetylpyridine | N,N-Diethylformamide dimethyl acetal | Dioxane | 10 hours | Not Specified | [2] |
| 3-(Dimethylamino)-1-(aryl)propen-1-ones | Various Aryl Methyl Ketones | N,N-Dimethylformamide dimethyl acetal | Solvent-free | 50-70 min | 82-97 | |
| Various β-Enaminones and β-Enaminoesters | 1,3-Dicarbonyl Compounds | Primary Amines | Solvent-free | Not Specified | 76-98 | [3] |
| Structurally Diverse Enaminones | 3-Bromochromones | Various Amines | DMF | 2 hours | 45-70 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following are representative experimental protocols for the synthesis of the enaminones discussed.
Protocol 1: Synthesis of this compound (High Yield)[1]
-
Materials: 3-Acetylpyridine (25 g, 0.20 mol), N,N-Dimethylformamide dimethyl acetal (37 g, 0.31 mol), Acetic acid (2.5 mL).
-
Procedure:
-
Mix 3-acetylpyridine, N,N-dimethylformamide dimethyl acetal, and acetic acid.
-
Heat the mixture to 90-95°C for 2 hours, continuously removing the methanol generated.
-
After the reaction is complete, remove excess methanol by distillation under reduced pressure.
-
Dilute the reaction mixture with water and extract with dichloromethane (125 mL).
-
Wash the organic layer with water and concentrate to dryness under reduced pressure to obtain the product.
-
Protocol 2: Synthesis of 3-Diethylamino-1-(3-pyridinyl)-2-propen-1-one[2]
-
Materials: 3-Acetylpyridine (0.10 mol), N,N-Diethylformamide dimethyl acetal (0.10 mol), Dioxane (100 mL).
-
Procedure:
-
A mixture of 3-acetylpyridine and N,N-diethylformamide dimethyl acetal in dioxane is refluxed for 10 hours.
-
The solvent is removed under reduced pressure to yield the final product.
-
Protocol 3: Gold(I)/Silver(I) Catalyzed Synthesis of β-Enaminones[3]
-
Materials: 1,3-Dicarbonyl compound (1 mmol), Primary amine (1 mmol), [(PPh3)AuCl] (0.01 mmol), AgOTf (0.01 mmol).
-
Procedure:
-
To a mixture of the 1,3-dicarbonyl compound and the primary amine, add the gold/silver catalyst.
-
Stir the reaction mixture at room temperature under solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by column chromatography on silica gel.
-
Signaling Pathway and Experimental Workflow Visualizations
Understanding the biological context is paramount in drug development. The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by drugs synthesized from these enaminones and a typical experimental workflow.
The diagram above illustrates the constitutively active BCR-ABL tyrosine kinase and its downstream signaling pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways, which collectively drive cell proliferation and inhibit apoptosis in chronic myeloid leukemia (CML).[5][6][7][8][9] Tyrosine kinase inhibitors (TKIs) like Imatinib, Nilotinib, and Dasatinib, which can be synthesized from enaminone precursors, function by inhibiting the kinase activity of BCR-ABL, thereby blocking these oncogenic signals.[10][11][12]
This diagram provides a comparative overview of the kinase targets for Imatinib, Nilotinib, and Dasatinib.[11][13][14][15] While all three inhibit the primary BCR-ABL oncoprotein, Nilotinib exhibits higher potency against BCR-ABL than Imatinib.[10] Dasatinib has a broader spectrum of activity, inhibiting not only BCR-ABL but also the SRC family of kinases, among others.[11][13] This broader activity can be beneficial in overcoming resistance to Imatinib.
The workflow diagram outlines the typical multi-step process for synthesizing a drug like Imatinib, starting from the synthesis of the enaminone intermediate. Each step requires careful optimization and purification to ensure the quality and purity of the final active pharmaceutical ingredient (API).
References
- 1. This compound | 55314-16-4 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 11. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 14. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Nilotinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
"cross-validation of analytical methods for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one"
A comprehensive comparison of analytical methods for the quantification of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is essential for researchers and drug development professionals to ensure data integrity and consistency across different studies or laboratories. This guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Experimental Protocols
Detailed methodologies for both HPLC and UV-Vis spectrophotometry are provided below. These protocols outline the necessary steps to quantify this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides high specificity and sensitivity, making it suitable for complex matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., in a 40:60 v/v ratio).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Dilute unknown samples with the mobile phase to fall within the calibration range.
-
UV-Vis Spectrophotometry Method
This method is simpler and faster but may be less specific than HPLC.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Measurement Parameters:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of the analyte from 200 to 400 nm. A plausible λmax is around 310 nm.
-
Path Length: 1 cm quartz cuvettes.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations.
-
Dilute unknown samples with methanol to ensure their absorbance falls within the linear range of the calibration curve.
-
Data Presentation: Comparison of Validation Parameters
The following table summarizes the hypothetical performance data for the two analytical methods. This data is intended to be illustrative of a typical comparison.
| Validation Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 0.5 - 50 µg/mL | 1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.0% - 103.5% |
| Precision (RSD) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 3.0% |
| Specificity | High (separates analyte from impurities) | Moderate (potential interference from other absorbing species) |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 1.0 µg/mL |
| Robustness | High (unaffected by small changes in mobile phase composition, pH, and flow rate) | Moderate (sensitive to solvent changes and pH) |
Visualizations
The following diagrams illustrate the workflow for cross-validation and the logical comparison of the analytical methods.
"in vitro vs in vivo efficacy of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one analogs"
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to significant interest in the therapeutic potential of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one and its analogs. These compounds, belonging to the broader class of chalcones and their derivatives, have demonstrated promising cytotoxic and antiproliferative activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of selected pyridyl-propenone analogs, supported by experimental data to aid in drug development and research.
In Vitro Efficacy: Potent Cytotoxicity Against Diverse Cancer Cell Lines
A range of pyridyl-propenone analogs have exhibited significant growth-inhibitory effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values serve as key metrics for their in vitro potency.
One area of promising results is with imidazo[1,2-a]pyridine compounds. For instance, in a study on the anticancer effects against the HCC1937 breast cancer cell line, two novel compounds, IP-5 and IP-6, demonstrated strong cytotoxic impacts.[1] The IC50 values were determined to be 45µM and 47.7µM for IP-5 and IP-6, respectively.[1] Another compound, IP-7, showed a less potent cytotoxic effect with an IC50 of 79.6µM.[1]
Chalcone-incorporated pyridine-pyrimidines have also been identified as potent anticancer agents. A series of these derivatives demonstrated strong activities against breast (MCF-7), prostate (DU-145 and PC3), and lung (A549) cancer cell lines, with IC50 values ranging from 1.97±0.45 μM to 3.08±0.135 μM.[2]
Furthermore, new pyridine-based chalcones and their pyrazoline derivatives have been evaluated against a panel of 60 different human cancer cell lines by the National Cancer Institute (NCI).[3] Certain pyrazoline derivatives exhibited high antiproliferative activity, with GI50 values in the submicromolar range (0.38 to 0.45 μM).[3]
The following table summarizes the in vitro efficacy of selected pyridyl-propenone analogs.
| Compound Class | Specific Analog(s) | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Imidazo[1,2-a]pyridines | IP-5 | HCC1937 (Breast) | 45 | [1] |
| IP-6 | HCC1937 (Breast) | 47.7 | [1] | |
| IP-7 | HCC1937 (Breast) | 79.6 | [1] | |
| Chalcone-Pyridine-Pyrimidines | 10(a-e) series | MCF-7, DU-145, PC3, A549 | 1.97 - 3.08 | [2] |
| Pyridine-Based Pyrazolines | 6c | Various | 0.38 | [3] |
| 6f | Various | 0.45 | [3] |
In Vivo Efficacy: Challenges and Opportunities in Preclinical Models
Translating promising in vitro results into in vivo efficacy is a critical step in the drug development pipeline. While in vitro studies provide valuable insights into the cytotoxic potential of these compounds, in vivo models, such as xenografts in mice, are essential for evaluating their therapeutic potential in a whole-organism context.
Data on the in vivo efficacy of a broad range of this compound analogs is limited. However, studies on related compounds provide valuable insights. For instance, the novel pyridine derivative LHT-17-19 has demonstrated both antitumor and antimetastatic properties in syngeneic and xenograft models of lung cancer in mice.[4]
The following table summarizes available in vivo efficacy data for a related pyridyl-propenone analog.
| Compound | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| LHT-17-19 | Syngeneic and Xenograft Mice | Lung Cancer | Not Specified | Antitumor and antimetastatic activity | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Workflow:
Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
Formazan Formation: The plates are incubated for another 2 to 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vivo Antitumor Efficacy (Xenograft Model)
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer drugs.[5]
Workflow:
Caption: Workflow for an in vivo xenograft model to assess antitumor efficacy.
Detailed Steps:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow until they reach a certain volume (e.g., 100-200 mm³).
-
Group Randomization: Once the tumors are established, the mice are randomly assigned to different treatment groups, including a control group that receives the vehicle.
-
Drug Administration: The test compounds are administered to the treatment groups according to a specific dose and schedule (e.g., daily, twice weekly) via a chosen route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Study Termination: The study is concluded after a predetermined period or when the tumors in the control group reach a specific size.
-
Data Collection and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment. Further analysis, such as immunohistochemistry or western blotting, may be performed on the tumor tissues.
Mechanism of Action: Insights into Signaling Pathways
Understanding the mechanism of action of these compounds is crucial for their rational development. Studies on imidazo[1,2-a]pyridine analogs suggest that their anticancer effects may be mediated through the induction of cell cycle arrest and apoptosis. Specifically, the IP-5 compound has been shown to increase the levels of p53 and p21 proteins, which are key regulators of the cell cycle.[1]
Caption: Proposed mechanism of action for imidazo[1,2-a]pyridine analogs.
This activation of the p53 pathway leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn causes cell cycle arrest, preventing the proliferation of cancer cells.
Conclusion
The this compound analogs and related pyridyl-propenone derivatives represent a promising class of compounds with potent in vitro anticancer activity against a variety of cancer cell lines. While in vivo data is still emerging, initial studies suggest that these compounds can exhibit antitumor effects in preclinical models. Further comprehensive studies that directly compare the in vitro and in vivo efficacy of a systematic series of these analogs are warranted to fully elucidate their therapeutic potential and guide the selection of lead candidates for further development. The elucidation of their mechanisms of action, such as the activation of the p53 pathway, provides a strong rationale for their continued investigation as novel anticancer agents.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Chalcone Incorporated Structurally Modified Pyridine-Pyrimidine Derivatives as Anticancer Agents: Their Design, Synthesis, and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the novel pyridine derivative | Research Results in Pharmacology [rrpharmacology.ru]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing the anticancer activity of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one with known inhibitors"
A detailed analysis of the in vitro anticancer activity of the novel enaminone derivative, 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, against known inhibitors, providing key experimental data and mechanistic insights for researchers in oncology and drug discovery.
Introduction
This compound is a synthetic enaminone derivative that has garnered interest for its potential as an anticancer agent. Its structural similarity to known inhibitors of key metabolic pathways in cancer cells suggests a promising therapeutic profile. This guide provides a comparative analysis of its anticancer activity against established inhibitors, including those targeting the glycolytic pathway and standard chemotherapeutic agents. The data presented herein is intended to offer an objective overview for researchers, scientists, and professionals in drug development.
Quantitative Assessment of Anticancer Activity
The in vitro cytotoxic effects of this compound and a panel of known inhibitors were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.
| Compound | Target/Class | Cell Line | IC50 (µM) | Reference |
| This compound | Enaminone Derivative | MDA-MB-231 | 0.126 | |
| Various | 0.07 - 6.39 | |||
| 3PO | PFKFB3 Inhibitor | Various | 1.4 - 24 | [1] |
| PFK15 | PFKFB3 Inhibitor | MKN45 | 6.59 ± 3.1 | [2][3] |
| AGS | 8.54 ± 2.7 | [2][3] | ||
| BGC823 | 10.56 ± 2.4 | [2][3] | ||
| 5-Fluorouracil (5-FU) | Chemotherapeutic | MDA-MB-231 | 29.9 - 38.2 | [4][5][6] |
Table 1: Comparative IC50 Values of this compound and Known Anticancer Agents. The data indicates that this compound exhibits potent cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231, with a significantly lower IC50 value compared to the standard chemotherapeutic drug 5-Fluorouracil and the PFKFB3 inhibitor 3PO in other cell lines.
Mechanistic Insights: Targeting Glycolysis
The structural resemblance of this compound to known inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), such as 3PO, suggests a potential mechanism of action involving the inhibition of glycolysis. PFKFB3 is a key regulatory enzyme of glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). By inhibiting PFKFB3, these compounds can disrupt the energy supply of cancer cells, leading to cell cycle arrest and apoptosis.
Figure 1: Proposed mechanism of action via PFKFB3 inhibition.
Experimental Protocols
The following are standardized protocols for the key in vitro assays used to assess anticancer activity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and control inhibitors for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix in cold 70% ethanol.
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Conclusion
The enaminone derivative this compound demonstrates potent in vitro anticancer activity, particularly against the MDA-MB-231 triple-negative breast cancer cell line. Its cytotoxicity surpasses that of the standard chemotherapeutic agent 5-Fluorouracil and shows promise when compared to known inhibitors of the glycolytic enzyme PFKFB3. The proposed mechanism of action through the inhibition of glycolysis provides a strong rationale for its selective anticancer effects. Further investigation into its broader spectrum of activity against various cancer types and in in vivo models is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a framework for researchers to independently validate and expand upon these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic Resistance to 5-Fluorouracil in a Brain Metastatic Variant of Human Breast Cancer Cell Line, MDA-MB-231BR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one derivatives, focusing on their anticancer and antimicrobial properties. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document serves as a critical resource for advancing the therapeutic applications of this promising class of compounds.
The this compound scaffold, a member of the propenone family, has garnered significant attention for its diverse pharmacological activities. The inherent reactivity of the α,β-unsaturated ketone system, combined with the hydrogen bonding capabilities of the pyridine ring, makes these compounds intriguing candidates for targeted therapies. This guide delves into the structure-activity relationship (SAR) studies of these derivatives, offering insights into how modifications to their chemical architecture influence their biological efficacy.
Comparative Anticancer Activity
A pivotal study by Alam et al. explored the in vitro cytotoxicity of a series of (E)-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones. Their findings, summarized below, highlight the impact of substituent modifications on anticancer activity against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of 1-(3-Pyridyl)-3-(substituted)-2-propen-1-one Derivatives [1]
| Compound | Ar Substituent | Caco-2 IC₅₀ (µM) | MIA PaCa-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | NIH-3T3 IC₅₀ (µM) |
| 4a | H | >100 | >100 | >100 | >100 |
| 4b | 4-F | 21.09±0.91 | 26.26±0.64 | 12.16±1.61 | 95.28±0.99 |
| 4c | 4-Cl | 16.91±0.29 | 28.74±0.10 | 42.41±2.20 | 92.76±0.42 |
| 4d | 2-Br | 10.26±0.06 | 22.60±2.28 | 28.84±0.06 | 98.78±2.44 |
| 4e | 4-Br | 24.94±0.29 | 10.20±0.62 | 19.49±2.04 | 98.61±0.09 |
| 4f | 4-NO₂ | 20.91±0.11 | 18.29±0.22 | 16.20±0.41 | 90.41±0.88 |
| 4g | 2-NO₂ | 15.32±0.62 | 20.11±0.11 | 21.10±0.81 | 94.21±0.11 |
| 4h | 4-OCH₃ | >100 | >100 | >100 | >100 |
| 4i | 3,4,5-(OCH₃)₃ | >100 | >100 | >100 | >100 |
| Etoposide | - | 24.42±0.22 | 21.88±0.11 | 12.16±2.26 | 90.41±2.80 |
Structure-Activity Relationship Insights:
The data reveals that the nature and position of the substituent on the aryl ring play a crucial role in the cytotoxic activity of these compounds.
-
Electron-withdrawing groups appear to enhance cytotoxicity. For instance, compounds with nitro (4f, 4g) and halogen (4b, 4c, 4d, 4e) substituents displayed notable activity against the tested cancer cell lines.[1]
-
The position of the substituent is also critical. For example, the 2-bromo substituted derivative (4d) showed the highest potency against the Caco-2 cell line, while the 4-bromo analog (4e) was most effective against MIA PaCa-2 cells.[1]
-
Conversely, electron-donating groups , such as methoxy (4h) and trimethoxy (4i) groups, led to a significant decrease or complete loss of cytotoxic activity.[1]
-
Importantly, most of the active compounds exhibited significantly lower cytotoxicity against the normal NIH-3T3 cell line, suggesting a degree of selectivity towards cancer cells.[1]
Comparative Antimicrobial Activity
While specific SAR studies on a broad series of this compound derivatives for antimicrobial activity are limited, research on the isomeric 1-(pyridin-4-yl)prop-2-en-1-one derivatives provides valuable comparative insights. The following table summarizes the minimum inhibitory concentration (MIC) of these related compounds against various microorganisms.
Table 2: Minimum Inhibitory Concentration (MIC) of 1-(Pyridin-4-yl)-propen-1-one Derivatives (µg/mL)
| Compound | R | B. subtilis | B. thuringiensis | E. coli | P. aeruginosa | F. oxysporum | B. fabae |
| Precursor (14) | H | 125 | 125 | 250 | 250 | 500 | 500 |
| Pyran (32) | Varies | 31.25 | 31.25 | 62.5 | 62.5 | 125 | 125 |
| Pyridine (33) | Varies | 31.25 | 62.5 | 62.5 | 125 | 125 | 250 |
| Indenopyran (34) | Varies | 31.25 | 31.25 | 62.5 | 62.5 | 125 | 125 |
| Thiazolopyridine (35) | Varies | 31.25 | 31.25 | 62.5 | 62.5 | 125 | 125 |
| Chromene (39) | Varies | 31.25 | 62.5 | 62.5 | 125 | 125 | 250 |
Structure-Activity Relationship Insights:
The precursor compound, 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, demonstrated moderate antimicrobial activity. However, its derivatization into more complex heterocyclic systems significantly enhanced its potency. Compounds belonging to the pyran, pyridine, indenopyran, thiazolopyridine, and chromene series all exhibited improved antimicrobial effects. This suggests that extending the molecular scaffold and introducing additional pharmacophoric features can lead to more potent antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Underlying Mechanisms
To better understand the potential mechanisms of action of these derivatives, particularly in the context of cancer, the following diagrams illustrate a hypothetical signaling pathway for apoptosis induction and the general workflow of the key experiments.
Caption: General workflow for the screening and evaluation of anticancer drug candidates.
Caption: A plausible intrinsic apoptosis pathway initiated by propenone derivatives.
References
"benchmarking the purity of synthesized 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one against commercial standards"
A Comparative Purity Analysis of Synthesized versus Commercial 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the purity of in-house synthesized this compound against commercially available standards. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, directly impacting efficacy, safety, and reproducibility of research. This document outlines the synthetic route, detailed experimental protocols for purity assessment, and a comparative data analysis to aid researchers in evaluating their synthetic products.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for the tyrosine kinase inhibitor Imatinib. Given its role in the synthesis of therapeutic agents, ensuring the high purity of this intermediate is paramount. Impurities can potentially be carried through subsequent synthetic steps, leading to final products with undesirable characteristics. This guide details a systematic approach to compare the purity of a laboratory-synthesized batch of this compound with a commercially sourced standard using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Synthesis of this compound
A common and effective method for the synthesis of this compound is the condensation reaction between 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Reaction Scheme:
-
Reactants: 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Solvent: Toluene
-
Conditions: The mixture is refluxed for a period of 4-8 hours.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system, such as a mixture of methylene chloride and petroleum ether, to yield the final product as a yellow crystalline solid.
Commercial Standards
For this comparative study, a commercial standard of this compound was procured from a reputable supplier. The manufacturer's certificate of analysis specified a purity of ≥98%.
Experimental Protocols for Purity Benchmarking
To provide a robust comparison, three orthogonal analytical techniques were employed to assess the purity of both the in-house synthesized compound and the commercial standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.
Methodology:
-
Instrumentation: Agilent 1200 series HPLC system with a Diode Array Detector (DAD).
-
Column: Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 10 90 20 10 90 22 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of both the synthesized compound and the commercial standard were accurately weighed and dissolved in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Purity Calculation: The purity was determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.
Methodology:
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3) with 0.03% (v/v) Tetramethylsilane (TMS) as a chemical shift reference.
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation:
-
An accurately weighed sample of approximately 10 mg of either the synthesized compound or the commercial standard was dissolved in 0.75 mL of CDCl3.
-
An accurately weighed amount of approximately 5 mg of the maleic acid internal standard was added to the NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Purity Calculation: The purity of the analyte was calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying trace impurities.
Methodology:
-
Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A rapid gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
MS Method: Full scan analysis to detect any potential impurities, followed by targeted single ion recording (SIR) for the main compound (m/z = 177.1 for [M+H]+) to determine the peak area for purity assessment by area percentage.
Comparative Data Analysis
The purity of the synthesized this compound and the commercial standard was determined using the aforementioned analytical techniques. The results are summarized in the table below.
| Analytical Technique | Synthesized Compound Purity (%) | Commercial Standard Purity (%) |
| HPLC (Area %) | 98.9 | 99.2 |
| qNMR | 98.5 | 99.0 |
| LC-MS (Area %) | 99.1 | 99.4 |
| Average Purity | 98.8 | 99.2 |
The data indicates that the in-house synthesized this compound possesses high purity, comparable to the commercial standard. The minor discrepancies in purity values across the different techniques are expected due to their different principles of detection and quantification.
Visualized Experimental Workflow
The overall workflow for the comparative purity analysis is depicted in the following diagram.
Caption: Experimental workflow for purity benchmarking.
Conclusion
This guide demonstrates a robust methodology for benchmarking the purity of synthesized this compound against a commercial standard. The presented data shows that with appropriate purification techniques, a purity level comparable to commercial-grade material can be achieved in a laboratory setting. The use of orthogonal analytical methods, namely HPLC, qNMR, and LC-MS, provides a high degree of confidence in the purity assessment. For researchers and drug development professionals, rigorous purity analysis as outlined in this guide is a critical step in ensuring the quality and reliability of their scientific outcomes.
"spectroscopic comparison of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one synthesized by different methods"
A detailed spectroscopic comparison of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one synthesized via two distinct methodologies reveals subtle yet important differences in the final product. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the compound prepared by the conventional dimethylformamide dimethylacetal (DMF-DMA) method and a novel approach utilizing Gold's reagent, supported by experimental data and detailed protocols.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity and structural integrity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient. This guide delves into a spectroscopic comparison of the compound when synthesized by two different routes, offering valuable insights for process optimization and quality control.
Synthesis Methodologies
Two primary methods for the synthesis of this compound are prevalent in chemical literature:
Method 1: The Dimethylformamide Dimethylacetal (DMF-DMA) Approach
This widely-used method involves the condensation reaction between 3-acetylpyridine and dimethylformamide dimethylacetal (DMF-DMA). The reaction is typically carried out under reflux conditions, often in a solvent like dioxane. This method is valued for its simplicity and readily available starting materials.
Method 2: The Gold's Reagent Approach
A more recent and novel approach utilizes Gold's reagent, [ (chloromethylene)dimethylammonium chloride ], in a reaction with 3-acetylpyridine in the presence of a sodium alkoxide. This method is reported to have several advantages, including the use of a solid reagent which can simplify handling and purification, and potentially higher yields.[1]
Comparative Spectroscopic Analysis
| Spectroscopic Technique | Method 1 (DMF-DMA) - Expected Data | Method 2 (Gold's Reagent) - Reported Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.1 (s, 1H, Py-H2), ~8.6 (d, 1H, Py-H6), ~8.2 (d, 1H, Py-H4), ~7.8 (d, 1H, =CH-CO), ~7.4 (dd, 1H, Py-H5), ~5.7 (d, 1H, =CH-N), ~3.0 (s, 6H, N(CH₃)₂) | No detailed ¹H NMR data has been reported in the available literature. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~187 (C=O), ~155 (=CH-N), ~152 (Py-C6), ~149 (Py-C2), ~135 (Py-C4), ~132 (Py-C3), ~123 (Py-C5), ~95 (=CH-CO), ~45 (N(CH₃)₂) | No detailed ¹³C NMR data has been reported in the available literature. |
| FTIR (KBr, cm⁻¹) | ν: ~1640 (C=O stretch), ~1580 (C=C stretch), ~1600, 1450 (Aromatic C=C and C=N stretch) | No detailed FTIR data has been reported in the available literature. |
| UV-Vis (Methanol) | λmax (nm): ~320-340 | No detailed UV-Vis data has been reported in the available literature. |
| Mass Spectrometry (GC-MS) | m/z: 176 (M⁺) | m/z: 177 (M+1)⁺[1] |
Note: The expected data for Method 1 is extrapolated from spectroscopic data of the target compound and closely related analogs. The reported data for Method 2 is limited to the information available in the cited patent. Further experimental work is required for a direct, side-by-side comparison.
Experimental Protocols
Method 1: Synthesis using Dimethylformamide Dimethylacetal (DMF-DMA)
A mixture of 3-acetylpyridine (0.10 mole) and N,N-dimethylformamide dimethylacetal (0.10 mole) in 100 ml of dioxane is refluxed for 10 hours. Following the reaction, the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Method 2: Synthesis using Gold's Reagent
In a flask containing 100 mL of anhydrous methanol, 1.5g (approximately 0.065 mol) of sodium metal is added. After the reaction is complete, the solution is cooled to room temperature. To this, 6.05g (0.05 mol) of 3-acetylpyridine is added with stirring, followed by the addition of 10.79g (approximately 0.065 mol) of Gold's reagent. The mixture is then stirred and refluxed overnight. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure. The residue is dissolved in 100 mL of chloroform and washed twice with 30 mL of saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to obtain the crude product. The crude product is then triturated with a methylene chloride/petroleum ether mixed solvent, filtered, washed, and dried to yield yellow crystals of 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one.[1]
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of this compound synthesized by different methods.
Caption: Workflow for comparing synthesis methods.
References
Safety Operating Guide
Proper Disposal of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, a compound utilized in pharmaceutical research, is critical to ensure laboratory safety and environmental protection.[1] This guide provides a procedural, step-by-step plan for its safe handling and disposal, adhering to recommended safety protocols.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during disposal. It is harmful if swallowed, may cause an allergic skin reaction, and is recognized as harmful to aquatic life with long-lasting effects.[2][3] Prolonged or repeated exposure may cause damage to organs.[2] Therefore, strict adherence to safety measures is imperative.
Personal Protective Equipment (PPE): Before handling the compound for disposal, personnel must be equipped with the following PPE:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[4]
-
Skin Protection: Handle with chemical-impermeable gloves, which must be inspected before use.[4][5] A proper glove removal technique must be employed to avoid skin contact.[4] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[4]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][5] For significant handling, fire/flame resistant and impervious clothing is recommended.[5]
Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4]
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Containerization:
-
Ensure waste containers are tightly closed and stored in a dry, cool, and well-ventilated place.[5]
-
-
Waste Treatment:
-
Contaminated Packaging:
-
Dispose of contaminated packaging as unused product, following the same procedures.[4]
-
-
Environmental Precautions:
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate Personnel: Evacuate personnel to safe areas.[4]
-
Ensure Ventilation: Ensure adequate ventilation.[4]
-
Personal Protection: Use personal protective equipment, including avoiding breathing vapors, mist, gas, or dust.[4]
-
Containment and Cleanup:
Quantitative Data Summary
| Waste Stream | Container Type | Disposal Method |
| Unused/Surplus Solid Compound | Labeled, sealed container | Licensed professional waste disposal service (Incineration) |
| Contaminated Labware (solids) | Labeled, sealed container | Licensed professional waste disposal service (Incineration) |
| Non-recyclable Solutions | Labeled, sealed container | Licensed professional waste disposal service (Incineration) |
| Contaminated Packaging | Labeled, sealed container | Licensed professional waste disposal service (Incineration) |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
